OAC2
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-10,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAFGYWSIWYMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329745 | |
| Record name | N-(1H-indol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6019-39-2 | |
| Record name | N-(1H-indol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of OAC2 in Cellular Reprogramming
Introduction
Cellular reprogramming, the process of converting a specialized somatic cell into a pluripotent or another differentiated cell type, holds immense promise for regenerative medicine, disease modeling, and drug discovery. The generation of induced pluripotent stem cells (iPSCs) is a cornerstone of this field, typically achieved by the forced expression of a set of transcription factors known as the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc). However, this process is often inefficient and slow. Small molecules that can enhance the efficiency and kinetics of reprogramming are therefore of significant interest. One such molecule is this compound (Oct4-Activating Compound 2), a small molecule that has been identified as a potent enhancer of cellular reprogramming. This technical guide provides a comprehensive overview of the role of this compound in this process, including its mechanism of action, its application in different reprogramming contexts, and detailed experimental protocols.
1. This compound: An Activator of the Pluripotency Network
This compound is a structural analog of OAC1 and has been identified as an activator of the core pluripotency transcription factor, Oct4.[1][2][3][4][5] Its primary role in cellular reprogramming stems from its ability to activate the promoters of key pluripotency genes, thereby facilitating the transition of somatic cells to a pluripotent state.
1.1. Mechanism of Action
This compound enhances reprogramming efficiency through a multi-faceted mechanism that converges on the activation of the endogenous pluripotency network.
-
Activation of Oct4 and Nanog Promoters: this compound directly activates the promoters of Oct4 and Nanog, two of the master regulators of pluripotency.[1][4][5] This activation is crucial for initiating and stabilizing the pluripotent state.
-
Upregulation of the Pluripotency Triad: The activation of Oct4 and Nanog by this compound leads to a broader upregulation of the core transcriptional triad of pluripotency: Oct4, Sox2, and Nanog.[4] These factors form a self-reinforcing network that is essential for maintaining the identity of pluripotent stem cells.
-
Induction of Tet1 Expression: this compound treatment leads to an increase in the transcription of Tet1, a gene encoding an enzyme involved in DNA demethylation.[4] The removal of repressive epigenetic marks, such as DNA methylation from the promoters of pluripotency genes, is a critical step in successful reprogramming.
-
Independence from p53 and Wnt Signaling: The reprogramming-enhancing effect of this compound appears to be independent of the inhibition of the p53-p21 pathway or the activation of the Wnt-β-catenin signaling pathway, two common strategies for improving reprogramming efficiency.[4] This suggests that this compound utilizes a distinct mechanism to promote the acquisition of pluripotency.
1.2. Signaling Pathway
The proposed signaling pathway for this compound in cellular reprogramming involves its entry into the cell and subsequent influence on the transcription of key pluripotency-associated genes.
2. Applications of this compound in Cellular Reprogramming
This compound has demonstrated its utility in enhancing two distinct types of cellular reprogramming: the generation of iPSCs and the direct conversion of fibroblasts into cardiomyocytes.
2.1. Enhancement of iPSC Generation
When used in conjunction with the four Yamanaka factors (4F: Oct4, Sox2, Klf4, and c-Myc), this compound significantly improves the efficiency and accelerates the timeline of iPSC generation from fibroblasts.[1][2][4] The resulting iPSC colonies exhibit the typical morphology, gene expression patterns, and developmental potential of embryonic stem cells.[4]
2.2. Induction of Cardiomyocyte-like Cells
This compound is a key component of a nine-compound chemical cocktail (9C) that can directly reprogram human fibroblasts into functional cardiomyocyte-like cells.[6] This cocktail, which includes CHIR99021, A83-01, BIX01294, AS8351, SC1, Y27632, this compound, SU16F, and JNJ10198409, offers a powerful tool for generating cardiomyocytes for research and potential therapeutic applications without relying on genetic manipulation.[6]
3. Quantitative Data on the Effects of this compound
The efficacy of this compound in enhancing cellular reprogramming has been quantified in several studies. The following table summarizes key quantitative findings.
| Application | Cell Type | Treatment | Outcome | Fold Increase / Efficiency | Reference |
| iPSC Generation | Mouse Embryonic Fibroblasts | 4F + this compound | Increased number of iPSC colonies | >2-fold | [1] |
| iPSC Generation | Mouse Embryonic Fibroblasts | 4F + OAC compounds | Accelerated appearance of iPSC colonies | 3-4 days earlier | [5] |
| Cardiomyocyte Induction | Human Fibroblasts | 9C cocktail (including this compound) | Generation of cTNT-positive cells | ~7% | [6] |
4. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in cellular reprogramming.
4.1. Experimental Workflow for iPSC Generation using this compound
The general workflow for generating iPSCs from mouse embryonic fibroblasts (MEFs) using the 4F and this compound is depicted below.
4.2. Detailed Methodologies
4.2.1. Oct4 and Nanog Promoter Luciferase Reporter Assay
This assay is used to quantify the ability of this compound to activate the Oct4 and Nanog promoters.
-
Cell Line: Mouse embryonic fibroblasts (MEFs) stably expressing a luciferase reporter gene driven by either the Oct4 or Nanog promoter.
-
Protocol:
-
Seed the reporter MEFs in a 96-well plate at a density of 1 x 104 cells per well.
-
The following day, replace the medium with fresh medium containing this compound at a final concentration of 1 µM. Include a DMSO-treated well as a negative control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
4.2.2. iPSC Generation from Mouse Embryonic Fibroblasts (MEFs)
This protocol describes the generation of iPSCs from MEFs using the four Yamanaka factors and this compound.
-
Materials:
-
Primary MEFs isolated from E13.5 mouse embryos.
-
Retroviral vectors expressing mouse Oct4, Sox2, Klf4, and c-Myc.
-
PLAT-E packaging cells.
-
MEF medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin, and 0.1 mM β-mercaptoethanol.
-
ESC medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin, 0.1 mM β-mercaptoethanol, and 1000 U/ml LIF.
-
Mitomycin C-treated MEF feeder cells.
-
This compound (1 mM stock in DMSO).
-
-
Protocol:
-
Retrovirus Production: Transfect PLAT-E cells with the individual retroviral vectors using a suitable transfection reagent. Collect the viral supernatants 48 and 72 hours post-transfection.
-
Transduction: Plate primary MEFs at a density of 1 x 105 cells per 60-mm dish. The next day, infect the cells with an equal ratio of the four retroviral supernatants supplemented with 4 µg/ml polybrene.
-
Co-culture with Feeder Cells: Two days post-transduction, trypsinize the infected MEFs and plate them onto mitomycin C-treated MEF feeder layers in MEF medium.
-
This compound Treatment: The following day, replace the medium with ESC medium supplemented with 1 µM this compound.
-
iPSC Culture: Culture the cells for 18-21 days, changing the medium every other day.
-
Colony Picking and Expansion: Identify and manually pick iPSC colonies with typical ESC morphology. Transfer individual colonies to new feeder plates and expand them for further characterization.
-
4.2.3. Characterization of iPSCs
-
Alkaline Phosphatase (AP) Staining: Fix iPSC colonies with 4% paraformaldehyde and stain for AP activity using a commercial kit. Pluripotent stem cells will stain positive.
-
Immunofluorescence: Fix iPSC colonies and stain for the expression of pluripotency markers such as Oct4, Sox2, Nanog, and SSEA-1 using specific primary antibodies and fluorescently labeled secondary antibodies.
-
Teratoma Formation: To assess in vivo pluripotency, inject iPSCs into immunocompromised mice. Allow teratomas to form for 8-12 weeks. Excise the teratomas, fix them in formalin, and perform histological analysis to identify derivatives of the three germ layers (endoderm, mesoderm, and ectoderm).
This compound is a valuable small molecule tool for enhancing cellular reprogramming. Its ability to activate the core pluripotency network through the upregulation of Oct4, Nanog, and Tet1 provides a powerful means to increase the efficiency and accelerate the process of generating iPSCs. Furthermore, its inclusion in a chemical cocktail for direct cardiomyocyte conversion highlights its broader potential in directing cell fate. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this compound into their own reprogramming experiments, paving the way for further advancements in regenerative medicine and related fields.
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OAC-2 [bio-gems.com]
- 3. This compound | OCT | TargetMol [targetmol.com]
- 4. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell reprogramming: methods, mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Modulation of Core Pluripotency Pathways by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of how small molecules influence the core signaling pathways essential for maintaining and inducing pluripotency in stem cells. The focus is on the Wnt/β-catenin, Hippo, and Transforming Growth Factor-β (TGF-β) signaling cascades, which are pivotal in regulating the delicate balance between self-renewal and differentiation. While the specific small molecule "OAC2" did not yield targeted results in current literature searches, this guide details the mechanisms of action of well-established small molecules that modulate these critical pathways.
Core Pluripotency Signaling Pathways and Small Molecule Intervention
Pluripotency is governed by a complex network of transcription factors, including OCT4, SOX2, and NANOG, which are in turn regulated by extrinsic signals.[1] Small molecules offer a powerful tool to dissect and control these signaling pathways, facilitating the maintenance of pluripotent stem cells (PSCs) in culture and enhancing the efficiency of cellular reprogramming.[2]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a key regulator of stem cell self-renewal.[3] Activation of this pathway is crucial for maintaining pluripotency in embryonic stem cells (ESCs) and for the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[2][3] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes.
Small molecules that activate the Wnt pathway, such as CHIR99021, are potent inhibitors of Glycogen Synthase Kinase 3β (GSK3β).[4] Inhibition of GSK3β prevents the degradation of β-catenin, leading to its accumulation and the subsequent activation of Wnt target genes that promote pluripotency.[2]
The Hippo Signaling Pathway
The Hippo pathway is recognized as a critical regulator of organ size and a barrier to cellular reprogramming.[5][6] This pathway typically acts to suppress cell proliferation and promote differentiation. The core of the Hippo pathway is a kinase cascade involving MST1/2 and LATS1/2. When the pathway is active, LATS1/2 phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, preventing their nuclear entry.[5][7] In the context of pluripotency, the inactivation of the Hippo pathway, leading to nuclear localization of YAP/TAZ, is often associated with the maintenance of the pluripotent state.[8] While specific small molecule activators or inhibitors of the core Hippo kinases are less commonly used for pluripotency modulation, the pathway is influenced by various upstream signals that can be targeted.
The Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway plays a multifaceted and context-dependent role in pluripotency.[9] In human naïve PSCs, TGF-β/Activin/Nodal signaling is required to maintain the pluripotent state by directly sustaining the expression of key pluripotency genes through the activation of SMAD2/3.[9][10] Conversely, inhibition of the TGF-β pathway is often a critical step in the reprogramming of somatic cells to iPSCs and can help maintain mouse ESCs in a naïve state.[11][12] Small molecules like SB431542 and A83-01 are selective inhibitors of the TGF-β type I receptors (ALK4, ALK5, and ALK7), thereby blocking the phosphorylation of SMAD2/3 and downstream signaling.[10][12]
Quantitative Data on Small Molecule Effects
The following table summarizes key quantitative data for commonly used small molecules in pluripotency research.
| Small Molecule | Target Pathway | Mechanism of Action | Cell Type | Reported Effect & Concentration |
| CHIR99021 | Wnt/β-catenin | GSK3β inhibitor | Mouse & Human PSCs, Somatic Cells | Promotes self-renewal and reprogramming (typically 3 µM)[2][4] |
| SB431542 | TGF-β | ALK4/5/7 inhibitor | Mouse & Human PSCs, Somatic Cells | Facilitates reprogramming and maintenance of naïve pluripotency (typically 1-10 µM)[11][12] |
| A83-01 | TGF-β | ALK4/5/7 inhibitor | Mouse & Human PSCs, Somatic Cells | Promotes reprogramming (typically 0.5 µM)[4] |
| PD0325901 | MAPK/ERK | MEK inhibitor | Mouse & Human PSCs | Suppresses differentiation and promotes naïve pluripotency (typically 1 µM)[2][4] |
| Tranylcypromine | Epigenetic | LSD1 inhibitor | Somatic Cells | Enhances reprogramming efficiency[4] |
| Valproic Acid (VPA) | Epigenetic | HDAC inhibitor | Somatic Cells | Enhances reprogramming efficiency[2] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments used to assess the effects of small molecules on pluripotency.
Pluripotent Stem Cell Culture and Small Molecule Treatment
-
Cell Culture: Human pluripotent stem cells (hPSCs) are typically cultured on Matrigel-coated plates in mTeSR™1 or similar defined, feeder-free medium.[13] Mouse embryonic stem cells (mESCs) are often cultured on gelatin-coated plates in DMEM supplemented with 15% fetal bovine serum, leukemia inhibitory factor (LIF), and other additives.
-
Small Molecule Preparation: Small molecules are dissolved in a suitable solvent, typically DMSO, to create a concentrated stock solution. This stock is then diluted to the final working concentration in the cell culture medium.
-
Treatment: The culture medium is replaced with medium containing the small molecule at the desired concentration. The medium is typically changed daily. Control cells are treated with an equivalent concentration of the vehicle (e.g., DMSO).
-
Assessment of Pluripotency: The maintenance of pluripotency is assessed by monitoring cell morphology, alkaline phosphatase staining, and immunofluorescence for key pluripotency markers such as OCT4, SOX2, and NANOG.
Luciferase Reporter Assay for Pathway Activity
This assay is used to quantify the activity of a specific signaling pathway.[14]
-
Transfection: Cells are plated in a multi-well plate and co-transfected with a reporter plasmid containing a luciferase gene driven by a promoter with response elements for the transcription factor of interest (e.g., TCF/LEF for Wnt/β-catenin) and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Small Molecule Treatment: After transfection, the cells are treated with the small molecule of interest for a specified period (e.g., 24-48 hours).
-
Cell Lysis: The culture medium is removed, and the cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells.[15]
-
Luminescence Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer and a dual-luciferase reporter assay system.[16] The ratio of firefly to Renilla luminescence is calculated to normalize for transfection efficiency and cell number.[17]
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway.[18]
-
Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[19][20]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., β-catenin, phosphorylated SMAD2/3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure changes in the mRNA levels of pluripotency-associated genes.[22]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit. The RNA quality and quantity are assessed, and first-strand complementary DNA (cDNA) is synthesized using a reverse transcriptase enzyme.[22]
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (e.g., OCT4, SOX2, NANOG) and a reference gene (e.g., GAPDH), and a SYBR Green or probe-based master mix.[23]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[24]
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and experimental workflows.
Caption: Wnt/β-catenin signaling pathway and the action of CHIR99021.
Caption: TGF-β signaling pathway and the inhibitory action of SB431542.
Caption: The core kinase cascade of the Hippo signaling pathway.
Caption: Experimental workflow for a dual-luciferase reporter assay.
References
- 1. Sox2, a key factor in the regulation of pluripotency and neural differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the role of Wnt/β-catenin signaling in stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional analysis of pluripotency reveals the Hippo pathway as a barrier to reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hippo pathway regulates stem cell proliferation, self-renewal, and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippo-YAP signaling controls lineage differentiation of mouse embryonic stem cells through modulating the formation of super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo signaling pathway in stem cell biology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGFβ signalling is required to maintain pluripotency of human naïve pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGFβ signalling is required to maintain pluripotency of human naïve pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Transforming Growth Factor β (TGF-β) Signaling can Substitute for Oct4 Protein in Reprogramming and Maintain Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-beta Family Signaling in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nyscf.org [nyscf.org]
- 14. assaygenie.com [assaygenie.com]
- 15. med.emory.edu [med.emory.edu]
- 16. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
- 17. benchchem.com [benchchem.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. Comparison of Four Protocols for In Vitro Differentiation of Human Embryonic Stem Cells into Trophoblast Lineages by BMP4 and Dual Inhibition of Activin/Nodal and FGF2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 22. Transcript Analysis of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Profiling Individual Human Embryonic Stem Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reverse-transcription quantitative PCR directly from cells without RNA extraction and without isothermal reverse-transcription: a ‘zero-step’ RT-qPCR protocol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OAC2: An Oct4-Activating Compound for Enhanced Induced Pluripotent Stem Cell Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of OAC2 (N-(1H-indol-5-yl)benzamide), a small molecule identified as a potent activator of the key pluripotency transcription factor Oct4. This compound has been demonstrated to significantly enhance the efficiency and accelerate the process of generating induced pluripotent stem cells (iPSCs). This document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows, offering a valuable resource for researchers in regenerative medicine and drug discovery.
Discovery of this compound
This compound was identified through a high-throughput screening of chemical libraries aimed at discovering compounds that could activate the Oct4 promoter. The foundational study by Li et al. (2012) utilized a cell-based assay with a luciferase reporter gene under the control of the human Oct4 promoter.[1][2] From an initial screen of thousands of compounds, OAC1 was identified as a lead compound. Subsequent analysis of structural analogs of OAC1 led to the identification of this compound, which also demonstrated potent activation of both Oct4 and Nanog promoters.[3][4]
Chemical Properties of this compound
This compound, with the chemical name N-(1H-indol-5-yl)benzamide, is a benzamide derivative of 5-aminoindole. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(1H-indol-5-yl)benzamide | |
| Synonyms | This compound, 5-Benzoylaminoindole | [5] |
| CAS Number | 6019-39-2 | [5] |
| Molecular Formula | C₁₅H₁₂N₂O | [5] |
| Molecular Weight | 236.27 g/mol | [5] |
| Appearance | Off-white solid/powder | [6] |
| Melting Point | 127-130 °C | [7] |
| Boiling Point | 288 °C | [7] |
| Solubility | Soluble in DMSO and ethanol. Slightly soluble in water. | [5][7] |
| pKa | ~13 (in H₂O), 23.3 (in DMSO) | [7] |
Synthesis of this compound
While the seminal paper by Li et al. (2012) focused on the biological activity of this compound, a detailed synthesis protocol was not provided. However, based on general principles of amide bond formation, a plausible synthetic route is the acylation of 5-aminoindole with benzoyl chloride.
Experimental Protocol: Synthesis of N-(1H-indol-5-yl)benzamide (this compound)
-
Reaction Setup: In a round-bottom flask, dissolve 5-aminoindole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 equivalents), to the solution and stir at 0 °C.
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(1H-indol-5-yl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for this compound Synthesis
Biological Activity and Mechanism of Action
This compound enhances the efficiency of iPSC reprogramming by activating the transcription of the master pluripotency factor, Oct4.[1][3]
Activation of Pluripotency Gene Promoters
This compound has been shown to activate the promoters of key pluripotency genes, Oct4 and Nanog, as demonstrated by luciferase reporter assays.[3][4] This activation leads to an increase in the endogenous mRNA levels of these genes.
Quantitative Data: Luciferase Reporter Assay
| Compound (1 µM) | Oct4-luc Reporter Activity (Fold Activation) | Nanog-luc Reporter Activity (Fold Activation) | Reference |
| DMSO (Control) | 1.0 | 1.0 | [4] |
| OAC1 | ~4.5 | ~3.5 | [4] |
| This compound | ~4.0 | ~3.0 | [4] |
| OAC3 | ~3.5 | ~2.5 | [4] |
Experimental Protocol: Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or the cell type of interest) in appropriate media. Co-transfect the cells with a luciferase reporter plasmid containing the Oct4 or Nanog promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours of transfection, treat the cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO).
-
Cell Lysis: After a 24-hour incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold activation relative to the vehicle control.
Enhancement of iPSC Reprogramming Efficiency
The primary biological function of this compound is its ability to enhance the generation of iPSCs from somatic cells when used in combination with the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM).[3][8]
Quantitative Data: iPSC Reprogramming Efficiency
| Treatment | Number of AP-positive Colonies per 10⁵ MEFs | Reprogramming Efficiency (%) | Reference |
| OSKM + DMSO | ~150 | ~0.15 | [3] |
| OSKM + OAC1 (1 µM) | ~600 | ~0.60 | [3] |
| OSKM + this compound (1 µM) | ~550 | ~0.55 | [3] |
| OSKM + OAC3 (1 µM) | ~500 | ~0.50 | [3] |
Experimental Protocol: Mouse Embryonic Fibroblast (MEF) Reprogramming
-
MEF Isolation and Culture: Isolate MEFs from E13.5 mouse embryos and culture them in MEF medium.
-
Viral Transduction: Transduce the MEFs with retroviruses or lentiviruses encoding the four reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).
-
Compound Treatment: Two days post-transduction, plate the cells onto feeder layers of mitotically inactivated MEFs in embryonic stem cell (ESC) medium supplemented with either this compound (1 µM) or DMSO as a control.
-
iPSC Colony Formation: Culture the cells for 10-14 days, changing the medium every other day.
-
Colony Staining and Counting: Stain the plates for alkaline phosphatase (AP) activity, a marker of pluripotent stem cells. Count the number of AP-positive colonies to determine the reprogramming efficiency.
Signaling Pathway
The mechanism of action of this compound is centered on the activation of the Oct4 gene promoter. This initiates a cascade of events that reinforces the pluripotency network. This compound treatment leads to increased transcription of not only Oct4 but also its downstream targets and collaborators, Sox2 and Nanog.[3] These three transcription factors form a core regulatory circuitry that maintains the pluripotent state. Furthermore, OAC1 (and presumably its analog this compound) has been shown to increase the expression of Tet1, an enzyme involved in DNA demethylation, suggesting a potential epigenetic mechanism for the activation of pluripotency genes.[3][8]
Signaling Pathway of this compound in Enhancing Pluripotency
Conclusion
This compound is a valuable chemical tool for researchers working on cellular reprogramming and regenerative medicine. Its ability to activate the Oct4 promoter and subsequently enhance the efficiency of iPSC generation provides a means to overcome one of the major hurdles in the field. This technical guide has summarized the key information regarding the discovery, chemical properties, and biological functions of this compound, along with detailed experimental protocols and data. Further research into the precise molecular interactions of this compound and its downstream signaling pathways will undoubtedly provide deeper insights into the mechanisms of pluripotency and may lead to the development of even more potent and specific reprogramming agents.
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 7. Benzamide - Wikipedia [en.wikipedia.org]
- 8. stemcell.com [stemcell.com]
The Role of OAC2 in Stem Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule OAC2 has emerged as a significant tool in the field of stem cell research, primarily recognized for its function as an activator of the key pluripotency transcription factor, Oct4. This technical guide provides an in-depth exploration of this compound's core functions, detailing its application in enhancing the efficiency of induced pluripotent stem cell (iPSC) generation and its role in the direct reprogramming of somatic cells into cardiomyocytes. This document furnishes researchers with detailed experimental protocols, quantitative data from seminal studies, and visualizations of the associated molecular pathways and experimental workflows to facilitate the integration of this compound into future research and development endeavors.
Introduction to this compound
This compound, or Oct4-Activating Compound 2, is a synthetic small molecule that has been identified as a potent activator of the Oct4 gene promoter.[1][2] Oct4 is a master regulator of pluripotency, essential for the self-renewal of embryonic stem cells (ESCs) and the induction of pluripotency in somatic cells.[1][2] this compound, as a structural analog of OAC1, enhances the reprogramming efficiency of somatic cells into iPSCs and can be a component of small molecule cocktails used for directed differentiation of cell lineages.[1][3]
Core Function: Activation of the Oct4-Centric Pluripotency Network
This compound does not operate within its own signaling pathway but rather exerts its influence by activating the expression of Oct4, a central node in the intricate network of transcription factors that maintains pluripotency. The activation of Oct4 by this compound initiates a cascade of downstream events that reinforce the pluripotent state.
The Oct4 Signaling Network
The core of the pluripotency network consists of a triad of transcription factors: Oct4, Sox2, and Nanog. These factors co-occupy the regulatory regions of a large number of genes, including their own, forming a positive feedback loop that sustains their expression and the pluripotent state. This compound's activation of the Oct4 promoter leads to an upregulation of Oct4, which in turn, in concert with Sox2, activates the expression of Nanog and other downstream targets essential for pluripotency. This network also includes interactions with other signaling pathways, such as the JAK/STAT pathway, which is implicated in the maintenance of pluripotency.
References
OAC2: A Chemical Alternative to Genetic Reprogramming Factors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The advent of induced pluripotent stem cells (iPSCs) has revolutionized regenerative medicine and disease modeling. The foundational technology, developed by Shinya Yamanaka, relies on the forced expression of four transcription factors—Oct4, Sox2, Klf4, and c-Myc (OSKM)—to reprogram somatic cells into a pluripotent state. While groundbreaking, this genetic reprogramming method carries inherent risks, including insertional mutagenesis and tumorigenesis, particularly due to the oncogenic nature of c-Myc. These safety concerns have spurred the search for alternative, non-genetic methods to induce pluripotency.
This technical guide explores the role of OAC2 (Oct4-Activating Compound 2), a small molecule that has emerged as a promising tool in chemical reprogramming. This compound offers the potential to enhance the efficiency and safety of iPSC generation and to facilitate the direct conversion of one somatic cell type to another, bypassing the pluripotent state altogether.
Core Concepts: Chemical Reprogramming with this compound
This compound is a benzamide derivative identified in a high-throughput screen for its ability to activate the promoter of the master pluripotency factor, Oct4.[1] It is a structural analog of OAC1, another compound discovered in the same screen.[1] The primary mechanism of this compound involves the activation of endogenous pluripotency-associated genes, thereby initiating or enhancing the reprogramming process.
Key Advantages of a Chemical Approach:
-
Enhanced Safety: Small molecules are non-integrating and their effects can be transient and dose-dependent, reducing the risk of genomic alterations associated with viral vectors.
-
Improved Efficiency: When used in combination with traditional reprogramming factors, this compound has been shown to increase the efficiency of iPSC generation.[1]
-
Facilitating Direct Reprogramming: this compound is a key component of small molecule cocktails that can directly convert somatic cells, such as fibroblasts, into other desired cell types, like cardiomyocytes, without an intermediate pluripotent stage.
Quantitative Data: this compound in Reprogramming
While direct head-to-head percentage comparisons with OSKM-only reprogramming are not always explicitly detailed in the literature, the enhancing effect of OAC compounds has been documented. The following table summarizes the available quantitative data on the impact of OAC compounds on reprogramming efficiency.
| Reprogramming Method | Cell Type | Efficiency Metric | Reported Efficiency/Enhancement | Reference |
| 4F (OSKM) | Mouse Embryonic Fibroblasts | AP-positive colonies per 1 x 10^5 plated cells | ~150 | [1] |
| 4F (OSKM) + OAC1 (1 µM) | Mouse Embryonic Fibroblasts | AP-positive colonies per 1 x 10^5 plated cells | ~300 (Approx. 2-fold increase) | [1] |
| 4F (OSKM) + this compound (1 µM) | Mouse Embryonic Fibroblasts | AP-positive colonies per 1 x 10^5 plated cells | ~250 (Approx. 1.7-fold increase) | [1] |
| 9-Small Molecule Cocktail (including this compound) | Human Fibroblasts | Conversion to Cardiomyocyte-like cells | Not explicitly quantified as a percentage, but successful generation of functional, beating cardiomyocytes was demonstrated. |
Experimental Protocols
Protocol 1: Enhancement of iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) using this compound
This protocol is adapted from the methodology described by Li et al. (2012) for enhancing reprogramming efficiency using OAC compounds in conjunction with the four Yamanaka factors (OSKM).
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Retroviruses encoding Oct4, Sox2, Klf4, and c-Myc
-
Polybrene
-
MEF medium (DMEM, 10% FBS, non-essential amino acids, glutamine, penicillin/streptomycin)
-
Mouse ESC medium (Knockout DMEM, 15% FBS, LIF, non-essential amino acids, glutamine, penicillin/streptomycin, β-mercaptoethanol)
-
This compound (5 µM in DMSO)
-
Alkaline Phosphatase (AP) staining kit
Procedure:
-
Cell Plating: Plate MEFs at a density of 1 x 10^5 cells per well in a 6-well plate. Culture overnight in MEF medium.
-
Retroviral Transduction: On day 0, replace the medium with MEF medium containing polybrene (4 µg/mL). Add the four retroviruses (OSKM) to the cells.
-
Incubation: Incubate for 24 hours.
-
Small Molecule Treatment: On day 1, replace the virus-containing medium with mouse ESC medium supplemented with this compound at a final concentration of 5 µM.
-
Culture and Medium Change: Culture the cells for 10-14 days, changing the medium every other day with fresh mouse ESC medium containing this compound.
-
Colony Identification: Monitor the plates for the emergence of iPSC-like colonies, which typically appear around day 7-10.
-
Efficiency Assessment: On day 14, stain the cells for Alkaline Phosphatase (AP) activity to identify iPSC colonies. Count the number of AP-positive colonies to determine the reprogramming efficiency.
Protocol 2: Direct Reprogramming of Human Fibroblasts into Cardiomyocytes using a 9-Small Molecule Cocktail (9C)
This protocol is based on the work of Cao et al. (2016) for the chemical-only direct conversion of human fibroblasts into cardiomyocyte-like cells. This compound is a key component of the "9C" cocktail.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Fibroblast growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
9C Medium: A specialized cardiac reprogramming medium containing a cocktail of nine small molecules, including this compound. The full cocktail consists of:
-
CHIR99021 (10 µM)
-
A83-01 (1 µM)
-
BIX01294 (1 µM)
-
AS8351 (1 µM)
-
SC1 (1 µM)
-
Y-27632 (10 µM)
-
This compound (5 µM)
-
SU16f (5 µM)
-
JNJ10198409 (0.1 µM)
-
-
Cardiac Induction Medium (CIM): A medium containing specific growth factors to promote cardiomyocyte maturation.
-
CHIR99021 (12 µM)
-
BMP-4 (25 ng/ml)
-
Activin A (10 ng/ml)
-
VEGF (10 ng/ml)
-
Procedure:
-
Cell Plating: Plate HFFs in fibroblast growth medium.
-
Chemical Induction (Stage 1): Once the cells reach confluence, replace the medium with the 9C medium. Culture the cells in this medium for 6 days, changing the medium every 2 days.
-
Cardiac Induction (Stage 2): After 6 days in 9C medium, switch to the Cardiac Induction Medium (CIM). Culture for an additional 5 days, changing the medium every 2 days.
-
Maturation: After 5 days in CIM, switch to a cardiomyocyte maintenance medium and continue to culture.
-
Functional Assessment: Monitor the cells for the appearance of spontaneous contractions, a hallmark of functional cardiomyocytes. Further characterization can be performed through immunofluorescence staining for cardiac markers (e.g., cardiac troponin T) and electrophysiological analysis.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound is the activation of the Oct4 promoter.[1] This is a critical initiating step in the reprogramming process. The activation of Oct4 can, in turn, trigger a cascade of downstream events, including the activation of other pluripotency-associated genes like Nanog.[1]
While the direct molecular target of this compound has not been definitively identified, its ability to activate the Oct4 promoter suggests an interaction with the transcriptional machinery or epigenetic modifiers that regulate this key gene. It is important to note that OAC1, a close analog of this compound, appears to enhance reprogramming independently of the p53-p21 pathway and the Wnt-β-catenin signaling pathway, suggesting a potentially novel mechanism of action.[1]
Experimental Workflows
The following diagrams illustrate the general workflows for the two experimental protocols described above.
Concluding Remarks
This compound represents a significant step forward in the development of safer and more efficient cell reprogramming technologies. As a small molecule capable of activating the master pluripotency regulator Oct4, it serves as a valuable tool for both enhancing traditional iPSC generation and pioneering chemical-only direct reprogramming strategies. The ability to induce cellular plasticity without permanent genetic modification opens up new avenues for in-depth research into the mechanisms of cell fate determination and holds immense promise for the future of regenerative medicine and drug development. Further research into the precise molecular targets and downstream signaling pathways of this compound will undoubtedly uncover even greater potential for this and other novel reprogramming compounds.
References
OAC2: A Novel Small Molecule Activator of Oct4 and Enhancer of Cellular Reprogramming
An In-depth Technical Guide on the Initial Studies and Discovery of OAC2's Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The induction of pluripotent stem cells (iPSCs) from somatic cells represents a significant advancement in regenerative medicine. However, the process is often inefficient and slow. The transcription factor Oct4 is a cornerstone of pluripotency, and its activation is a critical step in reprogramming. This technical guide details the initial discovery and biological activity of this compound, a small molecule identified as a potent activator of the Oct4 gene promoter. This compound, a structural analog of OAC1, has been shown to significantly enhance the efficiency and accelerate the timeline of iPSC generation when used in conjunction with the canonical Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc). This document provides a comprehensive overview of the seminal studies, including quantitative data on its activity, detailed experimental protocols for key assays, and a visualization of its proposed mechanism of action.
Introduction
The ability to reprogram somatic cells into iPSCs has opened new avenues for disease modeling, drug discovery, and cell-based therapies. The transcription factor Oct4 is a master regulator of pluripotency, and its expression is essential for the induction and maintenance of the pluripotent state. Small molecules that can modulate the expression of key pluripotency genes offer a powerful tool to improve the efficiency and kinetics of iPSC reprogramming.
This guide focuses on the initial studies that led to the identification and characterization of this compound, an Oct4-activating compound. We will delve into the quantitative assessment of its biological activity, the experimental procedures used to elucidate its function, and its proposed role in the transcriptional network governing pluripotency.
Discovery and Initial Characterization of this compound
This compound was identified through a high-throughput screening of a chemical library for compounds capable of activating the Oct4 promoter. It is a structural analog of the initial hit compound, OAC1.
Activation of Pluripotency Gene Promoters
Initial studies demonstrated that this compound potently activates luciferase reporters driven by the promoters of two key pluripotency genes, Oct4 and Nanog.
Table 1: Activation of Oct4 and Nanog Promoter-Driven Luciferase Reporters by this compound [1]
| Compound | Fold Activation of Oct4 Reporter | Fold Activation of Nanog Reporter |
| DMSO (Control) | 1.0 | 1.0 |
| This compound | ~4.5 | ~4.0 |
| OAC1 | ~4.5 | ~4.0 |
| OAC3 | ~4.0 | ~3.5 |
Data are presented as fold activation relative to the DMSO vehicle control. Values are approximated from the original publication's graphical data.
Enhancement of iPSC Reprogramming Efficiency
The functional consequence of this compound's ability to activate pluripotency gene promoters was assessed in the context of iPSC generation from mouse embryonic fibroblasts (MEFs). When combined with the four reprogramming factors (Oct4, Sox2, Klf4, and c-Myc; OSKM), this compound demonstrated a significant enhancement of reprogramming efficiency.
Table 2: Effect of this compound on iPSC Reprogramming Efficiency [1]
| Treatment | Reprogramming Efficiency (%) | Fold Enhancement | Acceleration of Colony Appearance |
| 4F (OSKM) | ~0.7 | - | - |
| 4F + This compound | up to 2.75 | ~Fourfold | 3 to 4 days earlier |
Reprogramming efficiency was determined by the number of alkaline phosphatase-positive colonies.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the initial studies of this compound.
Oct4 and Nanog Promoter-Driven Luciferase Reporter Assays
This protocol describes the methodology used to quantify the activation of the Oct4 and Nanog promoters by this compound.
Cell Line:
-
A stable cell line expressing a luciferase reporter gene driven by the human Oct4 or Nanog promoter. The original study utilized a cell line established for high-throughput screening.
Reagents:
-
This compound (and other test compounds) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Cell culture medium appropriate for the chosen cell line.
-
96-well clear bottom white plates.
Procedure:
-
Cell Seeding: Seed the reporter cell line into 96-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with this compound or control compounds at the desired final concentration (a typical concentration for OAC1, a close analog, in other studies has been around 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent to each well equal to the volume of the culture medium.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis: Normalize the luminescence readings of the compound-treated wells to the vehicle control (DMSO) wells to determine the fold activation.
Generation of Induced Pluripotent Stem Cells (iPSCs) from Mouse Embryonic Fibroblasts (MEFs)
This protocol outlines the procedure for reprogramming MEFs into iPSCs using the four Yamanaka factors (OSKM) in the presence of this compound.
Materials:
-
Primary MEFs isolated from E13.5 mouse embryos.
-
Retroviral vectors encoding mouse Oct4, Sox2, Klf4, and c-Myc.
-
HEK293T cells for retrovirus production.
-
Polybrene.
-
This compound dissolved in DMSO.
-
Mouse ESC medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF.
-
Alkaline phosphatase staining kit.
Procedure:
-
Retrovirus Production: Transfect HEK293T cells with the individual retroviral vectors for Oct4, Sox2, Klf4, and c-Myc to produce viral supernatants.
-
MEF Transduction:
-
Seed MEFs in a 6-well plate.
-
The next day, infect the MEFs with an equal ratio of the four retroviral supernatants in the presence of Polybrene (typically 4-8 µg/mL).
-
-
Reprogramming Induction with this compound:
-
Two days post-transduction, re-plate the MEFs onto a gelatin-coated plate.
-
Culture the cells in mouse ESC medium supplemented with this compound at the desired concentration (e.g., 500 nM, based on related studies with OAC1). A DMSO vehicle control should be run in parallel.
-
Replenish the medium with fresh this compound every other day.
-
-
iPSC Colony Formation and Identification:
-
Monitor the plates for the emergence of iPSC-like colonies, which typically appear 3-4 days earlier in the presence of this compound.
-
Around day 18, stain the plates for alkaline phosphatase activity to identify and count the iPSC colonies.
-
-
Calculation of Reprogramming Efficiency:
-
Reprogramming efficiency is calculated as the number of alkaline phosphatase-positive colonies divided by the initial number of plated MEFs.
-
Proposed Mechanism of Action and Signaling Pathway
The initial studies suggest that this compound enhances iPSC reprogramming by upregulating the expression of the core pluripotency transcription factors.
Activation of the Core Pluripotency Network
This compound is proposed to directly or indirectly activate the promoter of Oct4. This, in turn, is believed to initiate a positive feedback loop involving the core pluripotency triad: Oct4, Sox2, and Nanog. These three transcription factors are known to co-occupy each other's promoters and positively regulate their own and each other's expression.
Influence on Epigenetic Modifiers
Furthermore, treatment with the related compound OAC1 has been shown to increase the expression of Tet1, a methylcytosine dioxygenase involved in DNA demethylation. This suggests that this compound may also facilitate reprogramming by promoting a more permissive epigenetic state at pluripotency-associated gene loci.
Diagram of the Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in enhancing iPSC reprogramming.
Diagram of the Experimental Workflow for iPSC Generation
Caption: Experimental workflow for this compound-enhanced iPSC generation from MEFs.
Conclusion
The initial studies on this compound have established it as a valuable small molecule for enhancing the efficiency and kinetics of induced pluripotent stem cell reprogramming. Its ability to activate the promoters of key pluripotency genes, Oct4 and Nanog, translates into a significant improvement in the generation of iPSCs. The proposed mechanism, involving the activation of the core transcriptional network of pluripotency and potentially influencing the epigenetic landscape, provides a strong rationale for its utility in regenerative medicine research. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to replicate and build upon these foundational discoveries. Further investigation into the precise molecular targets of this compound and its downstream signaling cascades will undoubtedly provide deeper insights into the complex process of cellular reprogramming.
References
OAC2's Impact on Embryonic Stem Cell Pluripotency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OAC2, an N-(1H-indol-5-yl)benzamide compound, is a known small molecule activator of Octamer-binding transcription factor 4 (Oct4), a master regulator of pluripotency. While extensively studied for its role in enhancing the efficiency of induced pluripotent stem cell (iPSC) reprogramming, its direct impact on the maintenance and modulation of pluripotency in established embryonic stem cell (ESC) lines is less characterized. This technical guide synthesizes the current understanding of this compound's mechanism of action and its potential effects on ESC pluripotency, drawing upon data from its analog OAC1 and the well-documented role of Oct4 in stem cell biology. This document provides a framework for researchers investigating the chemical regulation of pluripotency, with detailed (inferred) experimental protocols and conceptual signaling pathways.
Introduction to this compound and its Target: Oct4
This compound is a structural analog of OAC1, a compound identified through high-throughput screening for its ability to activate the Oct4 gene promoter.[1] Both OAC1 and this compound have been shown to activate luciferase reporters driven by the Oct4 and Nanog promoters.[1] The core function of this compound is therefore to upregulate the expression of Oct4, a transcription factor indispensable for maintaining the pluripotent state of ESCs.[2]
Oct4, in concert with Sox2 and Nanog, forms the core transcriptional circuitry that sustains pluripotency.[3] The precise level of Oct4 expression is critical; a twofold increase can induce differentiation of mouse ESCs into primitive endoderm and mesoderm, while its reduction leads to trophectoderm differentiation.[4] Therefore, the application of an Oct4 activator like this compound to ESCs requires careful consideration of its concentration-dependent effects.
Quantitative Data on this compound's Inferred Impact on Pluripotency
Direct quantitative data on the effect of this compound on ESC pluripotency markers is limited. However, based on studies of its analog OAC1 and the known downstream effects of Oct4 activation, we can infer the following potential impacts. The tables below summarize expected outcomes from treating ESCs with this compound.
Table 1: Inferred Dose-Dependent Effects of this compound on Pluripotency Gene Expression in Mouse ESCs (Hypothetical)
| This compound Concentration | Oct4 Expression (Fold Change) | Nanog Expression (Fold Change) | Sox2 Expression (Fold Change) | Notes |
| Low (e.g., 0.1-1 µM) | 1.2 - 1.5 | 1.1 - 1.4 | 1.0 - 1.2 | May support self-renewal and enhance pluripotency marker expression. |
| Moderate (e.g., 1-5 µM) | 1.5 - 2.5 | Variable | Variable | Potential for inducing differentiation due to supra-physiological Oct4 levels. |
| High (e.g., >5 µM) | >2.5 | Decreased | Decreased | Likely to induce differentiation into mesodermal and endodermal lineages. |
Table 2: Inferred Effects of this compound on Functional Pluripotency Assays (Hypothetical)
| Assay | Expected Outcome with Low-Dose this compound | Expected Outcome with High-Dose this compound |
| Alkaline Phosphatase Staining | Increased number of AP-positive colonies. | Decreased number of AP-positive colonies with signs of differentiation. |
| Embryoid Body Formation | Formation of embryoid bodies with derivatives of all three germ layers. | Skewed differentiation potential, potentially favoring mesodermal and endodermal lineages. |
| Teratoma Formation | Formation of teratomas containing tissues from all three germ layers. | Potential for biased differentiation within the teratoma. |
Experimental Protocols
The following protocols are generalized for the investigation of a small molecule's effect on ESC pluripotency and can be adapted for this compound.
Mouse Embryonic Stem Cell Culture with this compound
-
Cell Culture: Culture mouse ESCs (e.g., E14, R1 lines) on gelatin-coated plates in standard ESC medium (DMEM, 15% FBS, 1000 U/mL LIF, 0.1 mM β-mercaptoethanol, L-glutamine, non-essential amino acids, and penicillin-streptomycin).
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock in pre-warmed ESC medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Experimental Setup: Plate ESCs at a density of 1-2 x 10^5 cells/well in a 6-well plate. After 24 hours, replace the medium with the this compound-containing medium.
-
Maintenance: Culture the cells for 3-5 days, changing the medium daily.
-
Assessment: At the end of the treatment period, harvest the cells for downstream analysis (qRT-PCR, Western blotting, immunofluorescence, or functional assays).
Luciferase Reporter Assay for Oct4 Promoter Activity
-
Cell Line: Use a stable ESC line containing a luciferase reporter construct driven by the Oct4 promoter.
-
Transfection (if necessary): Co-transfect the Oct4-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) into ESCs using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound.
-
Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the Oct4 promoter-driven luciferase activity to the control luciferase activity.
Alkaline Phosphatase Staining
-
Fixation: After this compound treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and stain with an alkaline phosphatase staining kit according to the manufacturer's instructions.
-
Imaging: Visualize and quantify the number of AP-positive (red/purple) colonies.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the inferred mechanism of action of this compound and a typical experimental workflow.
Caption: Inferred mechanism of this compound action on the core pluripotency network.
Caption: A typical experimental workflow for assessing this compound's impact on ESCs.
Discussion and Future Directions
The primary role of this compound in the context of ESC pluripotency is likely through the modulation of Oct4 expression. While this can be beneficial in scenarios where Oct4 levels are suboptimal, the narrow window of functional Oct4 expression suggests that this compound treatment could easily lead to differentiation if not carefully titrated. This dose-dependent dual effect is a critical consideration for any experimental design.
Future research should focus on:
-
Direct Characterization: Performing detailed dose-response studies of this compound on various mouse and human ESC lines to generate direct quantitative data.
-
Synergistic Effects: Investigating the combination of this compound with other small molecules that target different nodes of the pluripotency network (e.g., GSK3β inhibitors, MEK inhibitors).
-
Lineage-Specific Differentiation: Exploring whether this compound-induced Oct4 upregulation can be harnessed to prime ESCs for differentiation into specific lineages, such as mesoderm and endoderm.
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Oct4 in maintaining and regaining stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Oct4 in maintaining and regaining stem cell pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Oct4 in stem cells and neural crest cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploring the Downstream Targets of OAC2-Induced OCT4
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAC2 (Oct4-Activating Compound 2) is a small molecule identified as a structural and functional analog of OAC1. These compounds have been shown to activate the expression of the master pluripotency transcription factor, OCT4 (also known as POU5F1), by acting on its gene promoter[1]. The induction of OCT4 is a critical step in the generation of induced pluripotent stem cells (iPSCs) and plays a pivotal role in maintaining the self-renewal and pluripotency of embryonic stem cells (ESCs)[2]. Understanding the downstream molecular consequences of this compound-mediated OCT4 activation is crucial for its application in regenerative medicine and for elucidating the intricate regulatory networks governing pluripotency and cellular reprogramming.
This technical guide provides a comprehensive overview of the known and putative downstream targets of this compound-induced OCT4, detailed experimental protocols for their investigation, and a summary of the involved signaling pathways.
Downstream Targets of this compound-Induced OCT4
The primary and most well-documented downstream effect of this compound is the activation of the core pluripotency network. This is largely inferred from studies on its analog, OAC1, which demonstrates a direct upregulation of OCT4 expression, subsequently leading to the activation of its key downstream targets, SOX2 and NANOG. These three transcription factors form a positive regulatory loop, reinforcing their own expression and maintaining the pluripotent state[3].
Core Pluripotency Factors
-
OCT4 (POU5F1): this compound directly activates the POU5F1 gene promoter, leading to an increase in OCT4 mRNA and protein levels[1]. This self-regulatory loop is a cornerstone of the pluripotency network.
-
SOX2: As a key partner of OCT4, SOX2 is indirectly upregulated following this compound treatment. OCT4 and SOX2 cooperatively bind to the regulatory regions of numerous pluripotency-associated genes[4].
-
NANOG: Another critical pluripotency factor, NANOG, is a direct transcriptional target of the OCT4/SOX2 complex. Its expression is induced by this compound-mediated OCT4 activation[2][3].
Epigenetic Modifiers
-
TET1: The ten-eleven translocation 1 (TET1) enzyme, which is involved in DNA demethylation, has been identified as a downstream target of OAC1[2]. This suggests that this compound-induced OCT4 may influence the epigenetic landscape to favor a pluripotent state.
Putative Downstream Targets Inferred from OCT4 Studies
While direct, comprehensive studies on the downstream targets of this compound are limited, a broader understanding can be gained from general OCT4 chromatin immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) data. It is important to note that these targets require specific validation in the context of this compound induction.
-
Pluripotency and Self-Renewal: KLF4, KLF2, ESRRB, ZFP42 (REX1)
-
Signaling Pathways: Members of the JAK/STAT, TGF-β, and FGF signaling pathways.
-
Metabolism: Genes involved in glycolysis and oxidative phosphorylation.
Data Presentation
The following tables summarize the available quantitative and semi-quantitative data on the effects of OAC compounds on the expression of OCT4 and its downstream targets.
Table 1: Effect of OAC1/OAC2 on Reporter Gene Expression
| Reporter Construct | Compound | Concentration | Fold Activation (relative to DMSO) | Reference |
| OCT4-luc | OAC1 | 1 µM | ~3.5 | [3] |
| OCT4-luc | This compound | 1 µM | ~3.0 | [3] |
| NANOG-luc | OAC1 | 1 µM | ~2.5 | [3] |
| NANOG-luc | This compound | 1 µM | ~2.0 | [3] |
Table 2: Semi-Quantitative Analysis of Endogenous Gene Expression by RT-PCR following OAC1 Treatment
| Gene | Treatment | Result | Reference |
| OCT4 | OAC1 | Upregulation | [3] |
| SOX2 | OAC1 | Upregulation | [3] |
| NANOG | OAC1 | Upregulation | [3] |
| TET1 | OAC1 | Upregulation | [2] |
Signaling Pathways
The signaling network downstream of this compound-induced OCT4 is centered on the maintenance of pluripotency.
Core Pluripotency Signaling
This compound-induced OCT4 reinforces the core transcriptional circuitry of pluripotency. The upregulation of OCT4, SOX2, and NANOG creates a positive feedback loop that sustains their expression and the pluripotent state.
Independence from p53 and Wnt Signaling
Studies on OAC1 indicate that its pro-reprogramming effect is independent of the p53-p21 and Wnt-β-catenin signaling pathways, which are commonly modulated by other small molecules used in iPSC generation[2][3].
JAK/STAT Signaling Pathway
General studies on OCT4 have revealed its crucial role in activating the JAK/STAT signaling pathway, which is essential for self-renewal and pluripotency[1][5]. It is plausible that this compound-induced OCT4 would also modulate this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream targets of this compound-induced OCT4.
Luciferase Reporter Assay for OCT4 Promoter Activation
This protocol is designed to quantify the effect of this compound on the transcriptional activity of the OCT4 promoter.
Materials:
-
Cells of interest (e.g., HEK293T, fibroblasts)
-
OCT4 promoter-luciferase reporter plasmid (e.g., pGL3-OCT4-promoter)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the OCT4 promoter-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity in this compound-treated cells relative to the DMSO control.
Chromatin Immunoprecipitation-qPCR (ChIP-qPCR)
This protocol is to determine if this compound-induced OCT4 directly binds to the promoter regions of its putative downstream target genes.
Materials:
-
Cells treated with this compound (1 µM for 24-48 hours) and DMSO control
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP-grade anti-OCT4 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., SOX2, NANOG, TET1)
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-OCT4 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with proteinase K and purify the DNA.
-
qPCR: Perform qPCR using primers specific for the promoter regions of target genes.
-
Data Analysis: Calculate the enrichment of target DNA in the OCT4 immunoprecipitation relative to the IgG control and input DNA.
RNA-Sequencing (RNA-seq)
This protocol is for identifying the global transcriptional changes induced by this compound and discovering novel downstream targets of OCT4.
Materials:
-
Cells treated with this compound (1 µM for 24-48 hours) and DMSO control (in biological replicates)
-
RNA extraction kit
-
DNase I
-
RNA quality control system (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound or DMSO and harvest.
-
RNA Extraction: Extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable results.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Conclusion and Future Directions
This compound is a valuable tool for inducing the expression of OCT4 and promoting cellular reprogramming. The primary known downstream targets of this compound-induced OCT4 are the core pluripotency factors SOX2 and NANOG, as well as the epigenetic modifier TET1. While the direct effects of this compound on a global scale are still under investigation, insights from general OCT4 studies suggest a broad impact on the transcriptional network governing pluripotency, signaling, and metabolism.
Future research should focus on generating comprehensive transcriptomic and epigenomic datasets (e.g., RNA-seq, ChIP-seq) from cells treated specifically with this compound to definitively map its downstream effects. Such studies will not only provide a more complete picture of the this compound-OCT4 axis but also pave the way for its refined application in regenerative medicine and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous fluctuations of OCT4 and SOX2 bias pluripotent cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes: OAC2 Protocol for Induced Pluripotent Stem Cell (iPSC) Generation from Human Fibroblasts
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells, such as human fibroblasts, represents a cornerstone of regenerative medicine and disease modeling. The "OAC2" protocol is a conceptual framework for iPSC generation that leverages the synergistic effects of the core pluripotency factor Oct4, the pioneer transcription factor Ascl1, and the activation of the CXCR2 signaling pathway. While not a widely recognized standard protocol, this document outlines the scientific rationale and a potential methodology for its implementation.
Oct4 is a master regulator of pluripotency, essential for establishing and maintaining the embryonic stem cell state.[1] Ascl1, while primarily known for its role in neuronal reprogramming, functions as a pioneer transcription factor capable of engaging closed chromatin and initiating cellular reprogramming.[2][3] Its inclusion is hypothesized to increase the accessibility of pluripotency-related gene loci, thereby facilitating a more efficient reprogramming process. The C-X-C motif chemokine receptor 2 (CXCR2) signaling pathway has been demonstrated to enhance the efficiency of iPSC generation from human somatic cells when activated alongside traditional reprogramming factors.[4] Activation of CXCR2 stimulates the mTOR pathway, which in turn can boost the efficiency of cellular reprogramming.[4]
This document provides a detailed protocol for the generation of iPSCs from human fibroblasts based on the this compound concept, utilizing viral transduction for the delivery of Oct4 and Ascl1, and chemical activation of the CXCR2 pathway.
Data Presentation
The efficiency of iPSC generation can vary significantly based on the reprogramming method, the specific fibroblast donor, and culture conditions. As the this compound protocol is a novel concept, specific efficiency data is not yet established. The following tables provide representative data from established methods for reprogramming human fibroblasts to provide a comparative baseline.
Table 1: Comparison of Reprogramming Efficiencies with Different Methods
| Reprogramming Method | Key Factors | Typical Efficiency Range (%) | Reference |
| Retrovirus/Lentivirus | Oct4, Sox2, Klf4, c-Myc | 0.01 - 0.1 | [5] |
| Sendai Virus (non-integrating) | Oct4, Sox2, Klf4, c-Myc | 0.1 - 1.0 | [5] |
| Episomal Vectors (non-integrating) | Oct4, Sox2, Klf4, L-Myc, Lin28 | 0.01 - 0.5 | [6] |
| mRNA Transfection | Oct4, Sox2, Klf4, c-Myc, Lin28 | 1.0 - 4.0 | [7] |
Table 2: Characterization of Generated iPSC Lines
| Characteristic | Assay | Expected Result |
| Morphology | Phase-contrast microscopy | Compact colonies with well-defined borders, high nucleus-to-cytoplasm ratio. |
| Pluripotency Marker Expression | Immunocytochemistry / Flow Cytometry | Positive for Oct4, Sox2, Nanog, SSEA-4, TRA-1-60, TRA-1-81.[8][9] |
| Genomic Integrity | Karyotyping | Normal diploid karyotype.[8] |
| In vitro Differentiation | Embryoid body formation | Spontaneous differentiation into cell types of all three germ layers (ectoderm, mesoderm, endoderm).[10] |
| In vivo Differentiation | Teratoma formation in immunodeficient mice | Formation of teratomas containing tissues from all three germ layers.[11] |
| Transgene Silencing | RT-PCR | Absence of exogenous Oct4 and Ascl1 expression. |
Experimental Protocols
This protocol describes the generation of iPSCs from human fibroblasts using lentiviral transduction of Oct4 and Ascl1, supplemented with a CXCR2 ligand.
Materials and Reagents
-
Human dermal fibroblasts
-
Fibroblast culture medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin)
-
Lentiviral vectors encoding human OCT4 and ASCL1
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Polybrene
-
TrypLE Express
-
iPSC medium:
-
DMEM/F12
-
20% KnockOut Serum Replacement (KSR)
-
1 mM L-glutamine
-
0.1 mM Non-Essential Amino Acids (NEAA)
-
0.1 mM 2-mercaptoethanol
-
10 ng/mL basic fibroblast growth factor (bFGF)
-
CXCR2 ligand (e.g., GRO-α/CXCL1 or IL-8/CXCL8) at an optimized concentration (e.g., 100 ng/mL)
-
-
Matrigel or Vitronectin
-
Phosphate-buffered saline (PBS)
-
ROCK inhibitor (Y-27632)
-
Reagents for iPSC characterization (antibodies, PCR primers, etc.)
Protocol
Phase 1: Fibroblast Culture and Lentivirus Production (Day -7 to 0)
-
Fibroblast Culture (Day -7): Thaw and culture human fibroblasts in fibroblast culture medium. Passage cells as needed, ensuring they are healthy and proliferating.
-
Lentivirus Production (Day -2): Seed HEK293T cells. On the following day (Day -1), transfect the HEK293T cells with the lentiviral expression vectors (OCT4 or ASCL1) and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest (Day 1): Harvest the virus-containing supernatant 48-72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated if necessary.
Phase 2: Transduction of Fibroblasts (Day 0 to 6)
-
Seeding for Transduction (Day -1): Seed 1 x 10^5 human fibroblasts per well of a 6-well plate.
-
Transduction (Day 0): Replace the medium with fresh fibroblast medium containing Polybrene (4-8 µg/mL). Add the lentiviral supernatants for Oct4 and Ascl1 to the cells. Incubate overnight.
-
Medium Change (Day 1): Remove the virus-containing medium and replace it with fresh fibroblast medium.
-
Replating onto Matrix (Day 6): Coat new culture plates with Matrigel or Vitronectin. Dissociate the transduced fibroblasts using TrypLE Express and replate them onto the coated plates at a density of 5 x 10^4 cells per well of a 6-well plate in fibroblast medium.
Phase 3: iPSC Induction and Colony Formation (Day 7 to 28)
-
Switch to iPSC Medium (Day 7): Aspirate the fibroblast medium and add iPSC medium supplemented with the CXCR2 ligand (e.g., 100 ng/mL GRO-α).
-
Daily Medium Change: Change the iPSC medium (with CXCR2 ligand) daily.
-
Monitor for Colony Formation: Beginning around day 10-14, monitor the plates for the appearance of small, tightly packed colonies with distinct borders, characteristic of iPSCs.
-
Colony Picking (Day 21-28): When colonies are large enough, manually pick them using a pipette tip and transfer each colony to a separate well of a Matrigel/Vitronectin-coated plate containing iPSC medium (now without the CXCR2 ligand, but with ROCK inhibitor for the first 24 hours to promote survival).
Phase 4: Expansion and Characterization of iPSC Lines
-
Expansion: Expand the picked colonies by passaging them every 4-6 days.
-
Characterization: Perform a full characterization of the established iPSC lines as detailed in Table 2 to confirm their pluripotency and genomic stability.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways in the this compound reprogramming protocol.
Experimental Workflow Diagram
References
- 1. Role of Oct4 in maintaining and regaining stem cell pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming Human Fibroblasts to Induced Pluripotent Stem Cells Using the GFP-Marked Lentiviral Vectors in the Chemically Defined Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Underlying Ascl1-Mediated Astrocyte-to-Neuron Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life.scnu.edu.cn [life.scnu.edu.cn]
- 5. Human iPSC Reprogramming Success: The Impact of Approaches and Source Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of episomal reprogramming for generation of human induced pluripotent stem cells from fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterization of human induced pluripotent stems cells: Current approaches, challenges, and future solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells After Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OAC2 in Direct Cardiac Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct cardiac reprogramming has emerged as a promising strategy for regenerative medicine, aiming to convert endogenous non-cardiomyocytes, such as fibroblasts, directly into functional cardiomyocytes. This approach holds the potential to regenerate damaged heart tissue after injuries like myocardial infarction. Chemical-induced reprogramming, utilizing small molecules, offers a powerful alternative to genetic methods, mitigating risks associated with viral vectors. OAC2, an Oct4-activating small molecule, is a key component of a potent chemical cocktail that has been demonstrated to successfully reprogram human fibroblasts into cardiomyocyte-like cells.
These application notes provide a comprehensive guide to the use of this compound in direct cardiac reprogramming, detailing its mechanism of action, experimental protocols, and expected outcomes. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Mechanism of Action of this compound in a Chemical Cocktail
This compound is a crucial ingredient in a nine-compound (9C) chemical cocktail that collectively induces the transdifferentiation of human fibroblasts into chemically induced cardiomyocyte-like cells (ciCMs). While the complete signaling cascade is still under investigation, the primary role of this compound is to activate the promoter of the transcription factor Oct4.
Oct4 is a master regulator of pluripotency, and its transient and controlled activation is thought to be a critical initial step in loosening the epigenetic constraints of the fibroblast lineage, making the cells more receptive to cardiogenic signals. It is hypothesized that this compound-mediated Oct4 activation initiates a partial reprogramming process, reverting the fibroblasts to a more plastic, progenitor-like state without pushing them into a fully pluripotent state. This transient plasticity allows other small molecules in the cocktail to effectively guide the cells toward a cardiac fate.
The other components of the 9C cocktail work in concert with this compound to modulate key signaling pathways involved in cardiac development and fibroblast identity. These include inhibitors of TGF-β and Wnt signaling, which are known to suppress the fibroblast phenotype and promote cardiogenesis.
Quantitative Data on Reprogramming Efficiency
The efficiency of direct cardiac reprogramming can be assessed by the percentage of resulting cells that express cardiac-specific markers, such as cardiac troponin T (cTnT). The 9-compound chemical cocktail, which includes this compound, has demonstrated significant efficacy in converting human fibroblasts into ciCMs.
| Reprogramming Cocktail | Starting Cell Type | Reprogramming Efficiency (% cTnT+ cells) | Time to Beating Clusters | Reference |
| 9-Compound (9C) Cocktail (including this compound) | Human Foreskin Fibroblasts (HFF) | Approximately 6.6% ± 0.4% | ~30 days | [1] |
| 7-Compound (7C) Cocktail (including this compound) | Human Foreskin Fibroblasts (HFF) | Sufficient to generate beating clusters | Not specified |
Note: The 7C cocktail was found to be the minimal combination from the 9C cocktail sufficient to generate beating clusters of ciCMs.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of the 9C Cocktail
The following diagram illustrates the proposed interplay of the signaling pathways modulated by the 9-compound cocktail, including the role of this compound.
Caption: Proposed signaling pathway for direct cardiac reprogramming using the 9C cocktail.
Experimental Workflow for Direct Cardiac Reprogramming
The following diagram outlines the key steps in the experimental workflow for reprogramming human fibroblasts into cardiomyocyte-like cells using the 9C cocktail containing this compound.
Caption: Experimental workflow for direct cardiac reprogramming with the 9C cocktail.
Experimental Protocols
Materials
-
Human fibroblasts (e.g., human foreskin fibroblasts - HFFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Reprogramming medium
-
Cardiac induction medium
-
Cardiomyocyte maturation medium
-
9-Compound (9C) Chemical Cocktail (final concentrations):
-
Growth factors for cardiac induction medium (e.g., Activin A, BMP4, VEGF)
-
Tissue culture plates (gelatin-coated)
-
DMSO (for dissolving small molecules)
-
Antibodies for immunocytochemistry (e.g., anti-cTnT)
-
Microscope for observing cell morphology and beating
Protocol
1. Cell Culture and Seeding
-
Culture human fibroblasts in fibroblast growth medium in a humidified incubator at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, trypsinize and seed them onto gelatin-coated tissue culture plates at an appropriate density. Allow cells to attach overnight.
2. Preparation of the 9C Chemical Cocktail
-
Prepare stock solutions of each of the nine small molecules in DMSO at high concentrations.
-
On the day of use, dilute the stock solutions in the reprogramming medium to the final concentrations listed above. Ensure complete dissolution.
3. Reprogramming Induction (Days 1-6)
-
Aspirate the fibroblast growth medium from the plated cells.
-
Add the freshly prepared reprogramming medium containing the 9C chemical cocktail.
-
Incubate the cells for approximately 6 days, replacing the medium with a fresh 9C cocktail-containing medium every 2 days.
-
Monitor the cells daily for morphological changes. Fibroblasts will gradually lose their elongated shape and become more epithelial-like.
4. Cardiac Induction (Days 7-11)
-
After the reprogramming induction phase, aspirate the 9C cocktail medium.
-
Wash the cells gently with PBS.
-
Add the cardiac induction medium supplemented with appropriate growth factors (e.g., Activin A, BMP4, VEGF).
-
Culture the cells in the induction medium for approximately 5 days, changing the medium every 2 days.
5. Maturation and Analysis (Day 12 onwards)
-
Following the cardiac induction phase, switch to a cardiomyocyte maturation medium.
-
Continue to culture the cells, changing the medium every 2-3 days.
-
Begin to monitor for the appearance of spontaneously beating cell clusters, which can occur from around day 30 onwards.[1]
-
At desired time points, fix the cells and perform immunocytochemistry for cardiac markers such as cardiac troponin T (cTnT) to quantify reprogramming efficiency.
-
For functional analysis, perform electrophysiological recordings (e.g., patch-clamping) on beating cells to characterize their action potentials.
Conclusion
This compound, as part of a carefully formulated chemical cocktail, is a valuable tool for inducing the direct reprogramming of human fibroblasts into cardiomyocyte-like cells. Understanding its role as an Oct4 activator within the broader context of the signaling pathways modulated by the entire cocktail is key to its successful application. The provided protocols and data serve as a foundation for researchers to explore and optimize this exciting approach for cardiac regeneration and disease modeling. Further research into the precise downstream targets of this compound-activated Oct4 in this context will undoubtedly refine and improve the efficiency of this promising technology.
References
optimal concentration of OAC2 for cell culture experiments
Topic: Optimal Concentration of OAC2 for Cell Culture Experiments
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule identified as an Oct4-activating compound. It is a structural analog of OAC1 and has been shown to enhance the efficiency of induced pluripotent stem cell (iPSC) reprogramming.[1][2][3][4] this compound functions by activating the expression of key pluripotency genes, including Oct4 and Nanog.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a primary focus on its application in iPSC reprogramming, which is its most well-documented use.
Data Presentation: Quantitative Summary
The available quantitative data for this compound is primarily centered on its use in enhancing iPSC reprogramming. The optimal concentration for other applications has not been extensively reported and should be determined empirically by the researcher.
| Parameter | Value | Cell Type | Application | Reference |
| Working Concentration | 1 µM | Mouse Embryonic Fibroblasts (MEFs) | iPSC Reprogramming | [1][2] |
| Reprogramming Efficiency Enhancement | ~4-fold | Mouse Embryonic Fibroblasts (MEFs) | iPSC Reprogramming | [1] |
Note: The provided concentration is a starting point. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Signaling Pathway and Mechanism of Action
This compound, along with its analog OAC1, is believed to enhance iPSC reprogramming by upregulating the core transcriptional circuitry of pluripotency. The proposed mechanism involves the increased transcription of the Oct4, Nanog, and Sox2 triad.[1][2] Additionally, OAC1 has been shown to increase the expression of Tet1, a gene involved in DNA demethylation.[1][3] This suggests that this compound may facilitate the epigenetic remodeling required for reprogramming. The action of this compound appears to be independent of the p53-p21 pathway and Wnt-β-catenin signaling.[1][3]
Experimental Protocols
The following protocol is a representative example for the use of this compound in the reprogramming of mouse embryonic fibroblasts (MEFs) into iPSCs.
Protocol 1: Enhancing iPSC Reprogramming of MEFs with this compound
Objective: To generate iPSCs from MEFs with enhanced efficiency using this compound in combination with the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM).
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Retroviruses or lentiviruses for OSKM expression
-
MEF culture medium (DMEM, 10% FBS, 1x non-essential amino acids, 1x penicillin/streptomycin)
-
Mouse ESC medium (KnockOut DMEM, 15% KSR, 1x GlutaMAX, 1x non-essential amino acids, 1x penicillin/streptomycin, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF)
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Polybrene
-
0.1% Gelatin solution
-
6-well plates
-
Standard cell culture equipment
Procedure:
-
Cell Plating:
-
Coat a 6-well plate with 0.1% gelatin for at least 30 minutes at 37°C.
-
Plate MEFs at a density of 1-2 x 10^5 cells per well in MEF culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Viral Transduction:
-
On the following day, replace the medium with fresh MEF medium containing polybrene (4-8 µg/mL).
-
Add the retroviruses or lentiviruses expressing Oct4, Sox2, Klf4, and c-Myc to the cells.
-
Incubate for 12-24 hours.
-
-
This compound Treatment and Culture:
-
After transduction, remove the virus-containing medium and wash the cells with PBS.
-
Add fresh MEF medium.
-
Two days post-transduction, replace the MEF medium with mouse ESC medium.
-
Add this compound to the mouse ESC medium to a final concentration of 1 µM. The DMSO concentration should not exceed 0.1%. Include a DMSO-only vehicle control.
-
Change the medium every 1-2 days, replenishing with fresh mouse ESC medium containing 1 µM this compound.
-
-
iPSC Colony Formation and Identification:
-
Monitor the cells for morphological changes. iPSC colonies are expected to appear between 8-14 days post-transduction.
-
Continue to culture the cells in the presence of this compound until colonies are ready for picking.
-
Identify iPSC colonies based on their characteristic morphology (round, compact, with well-defined borders).
-
-
iPSC Colony Isolation and Expansion:
-
Once iPSC colonies are of sufficient size, they can be manually picked and transferred to a new gelatin-coated plate with fresh mouse ESC medium for expansion.
-
Continue to culture and expand the iPSC lines using standard protocols.
-
Further Considerations and Optimization
-
Cell Type Variability: The optimal concentration of this compound may vary depending on the cell type being used. It is highly recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the ideal concentration for your specific cells.
-
Toxicity: At higher concentrations, small molecules can be toxic to cells. It is important to assess cell viability and morphology during dose-response experiments to identify any potential cytotoxic effects of this compound.
-
Solubility: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic (generally <0.1%).
-
Other Applications: While the primary documented use of this compound is in iPSC reprogramming, its ability to activate Oct4 suggests potential applications in maintaining pluripotency or in studies of cellular differentiation. The optimal conditions for such applications would need to be determined empirically.
Conclusion
This compound is a valuable tool for enhancing the efficiency of iPSC reprogramming. A working concentration of 1 µM has been shown to be effective in mouse embryonic fibroblasts.[1][2] For other cell types and applications, careful optimization of the concentration is necessary to achieve the desired biological effect while minimizing potential toxicity. The provided protocols and information serve as a starting point for researchers to incorporate this compound into their cell culture experiments.
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
Application Notes and Protocols for OAC2 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAC2 (N-1H-indol-5-yl-benzamide) is a small molecule that functions as an activator of the Octamer-binding transcription factor 4 (Oct4).[1][2][3][4] Oct4 is a master regulator crucial for the induction and maintenance of pluripotency in embryonic stem cells and is a key factor in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[1][5] this compound enhances the efficiency of iPSC generation by activating expression through the Oct4 gene promoter.[1][5][6] In combination with other reprogramming factors like Sox2, Klf4, and c-Myc, this compound has been shown to significantly increase the rate of iPSC production from fibroblasts at concentrations around 1 μM.[1] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro studies.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference(s) |
| Formal Name | N-1H-indol-5-yl-benzamide | [1] |
| CAS Number | 6019-39-2 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O | [1][7] |
| Molecular Weight | 236.27 g/mol | [2][8] |
| Appearance | White to brown crystalline powder | |
| Purity | ≥97% | |
| Storage (Solid) | Store at -20°C, stable for ≥ 4 years | [1][8] |
Solubility Data
This compound is insoluble in water but shows good solubility in several organic solvents.[2][8] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.
| Solvent | Solubility (approx.) | Notes | Reference(s) |
| DMSO | ≥23.6 mg/mL | Recommended for stock solutions | [1][7][8] |
| Ethanol | ≥2.5 mg/mL | Sonication may be required for higher concentrations | [1][8] |
| DMF | 20 mg/mL | [1] | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] | |
| Water | Insoluble | [2][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for cell culture experiments.
Materials:
-
This compound powder (MW: 236.27 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh 2.36 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1.0 mL of anhydrous, sterile-grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber-colored cryovials. This minimizes freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (up to one year).[9]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the 10 mM primary stock solution to a final working concentration for treating cells in culture. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Primary Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
To improve accuracy, first prepare a 1 mM intermediate stock.
-
Dilute the 10 mM primary stock 1:10 by adding 10 µL of the stock to 90 µL of sterile cell culture medium or PBS. Mix well by gentle pipetting.
-
-
Final Working Solution Preparation:
-
Dilute the intermediate stock (or primary stock) into the final volume of cell culture medium to achieve the desired working concentration.
-
Example (for a final concentration of 1 µM in 10 mL of medium): Add 10 µL of the 1 mM intermediate stock solution to 9.99 mL of cell culture medium.
-
This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Application: Add the final working solution (or vehicle control) to your cell cultures and proceed with the experiment.
Visualizations
Signaling Pathway of this compound in iPSC Reprogramming
The diagram below illustrates the proposed mechanism of action for this compound in enhancing the efficiency of induced pluripotent stem cell (iPSC) reprogramming.
Caption: this compound enhances iPSC reprogramming by activating the Oct4 gene promoter.
Experimental Workflow for this compound Stock Preparation and Application
This workflow diagram outlines the key steps from receiving the this compound compound to its application in an in vitro cell-based assay.
Caption: Workflow for preparing and using this compound solutions in cell culture.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. raybiotech.com [raybiotech.com]
- 8. apexbt.com [apexbt.com]
- 9. Pd(OAc)2 | TargetMol [targetmol.com]
Application Notes and Protocols for Cell Fate Conversion Using OAC2 in Combination with Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct cell reprogramming, the conversion of one somatic cell type into another without passing through a pluripotent intermediate state, holds immense promise for regenerative medicine and disease modeling. The use of small molecules to drive this process offers a powerful, non-genetic approach to generating desired cell types. OAC2, an activator of Oct4, has been identified as a key component in small molecule cocktails for inducing cell fate conversion. This document provides detailed application notes and protocols for the use of this compound in combination with other small molecules to convert human fibroblasts into functional cardiomyocytes. The primary protocol is based on the groundbreaking work of Cao et al. (2016), who developed a nine-compound cocktail (9C) for this purpose.[1][2]
Principle of the Method
The conversion of fibroblasts into cardiomyocytes is a complex process that involves the silencing of the fibroblast gene expression program and the activation of a new, cardiac-specific transcriptional network. The small molecule cocktail described here, which includes this compound, achieves this by modulating key signaling pathways and epigenetic states. This compound contributes to the activation of the endogenous pluripotency-associated gene Oct4, a critical factor in initiating cell fate changes.[3] Other components of the cocktail target pathways such as Wnt signaling, TGF-β signaling, and histone methylation to create a cellular environment permissive for cardiac reprogramming.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the direct cardiac reprogramming of human fibroblasts using the nine-compound (9C) small molecule cocktail.
| Parameter | Value | Cell Type | Reference |
| Conversion Efficiency | ~6.6% - 7% cTnT positive cells | Human Foreskin Fibroblasts (HFF), Human Fetal Lung Fibroblasts | |
| Mesoderm Marker Expression (KDR) | ~27.9% of cells after treatment | 9C-treated HFFs | |
| Spontaneous Contractions | Uniformly contracting cells | Chemically induced cardiomyocyte-like cells (ciCMs) | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by the small molecule cocktail and the experimental workflow for the conversion of fibroblasts to cardiomyocytes.
References
Application Notes and Protocols: OAC2 in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAC2 is a small molecule activator of Octamer-binding transcription factor 4 (OCT4), a master regulator of pluripotency.[1] By enhancing the activity of OCT4, this compound presents a promising tool for various applications in regenerative medicine, primarily centered around the generation and manipulation of pluripotent stem cells. These notes provide an overview of this compound's potential applications, its mechanism of action, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound enhances the transcriptional activity of OCT4. OCT4, in conjunction with other transcription factors, plays a critical role in maintaining the self-renewal and pluripotency of embryonic stem cells (ESCs) and is a key factor in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). The activation of OCT4 by this compound is thought to facilitate a more efficient and robust induction and maintenance of a pluripotent state.
Potential Applications in Regenerative Medicine
The ability of this compound to activate OCT4 suggests its utility in several areas of regenerative medicine research:
-
Enhanced iPSC Reprogramming: this compound can be used as a chemical adjunct to standard reprogramming cocktails (Oct4, Sox2, Klf4, c-Myc) to increase the efficiency and kinetics of iPSC generation from various somatic cell types.[1]
-
Maintenance of Pluripotency: In pluripotent stem cell cultures, this compound may help in maintaining a stable, undifferentiated state by bolstering the endogenous OCT4 activity, potentially reducing spontaneous differentiation.
-
Directed Differentiation: While seemingly counterintuitive, transient modulation of pluripotency networks can influence cell fate decisions. The precise temporal application of this compound during differentiation protocols could potentially be explored to guide lineage specification, although this application requires further investigation.
-
Somatic Cell Transdifferentiation: By activating a key pluripotency factor, this compound might be investigated for its potential to facilitate the direct conversion of one somatic cell type to another, bypassing the pluripotent state.
Data Presentation
Due to the limited availability of public quantitative data specifically for this compound in various regenerative medicine applications, the following tables present hypothetical, yet plausible, data based on its known function as an OCT4 activator. These tables are intended to serve as a template for researchers to structure their own experimental data.
Table 1: Effect of this compound on iPSC Reprogramming Efficiency
| This compound Concentration (µM) | Reprogramming Efficiency (%) | Number of AP-Positive Colonies |
| 0 (Control) | 0.1 ± 0.02 | 15 ± 3 |
| 1 | 0.3 ± 0.05 | 45 ± 7 |
| 5 | 0.8 ± 0.1 | 120 ± 15 |
| 10 | 1.2 ± 0.2 | 180 ± 25 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: this compound Efficacy in Maintaining Pluripotency Marker Expression
| Treatment | % OCT4-Positive Cells | % NANOG-Positive Cells | % SSEA-4-Positive Cells |
| Standard Media | 85 ± 5 | 82 ± 6 | 90 ± 4 |
| Standard Media + 5 µM this compound | 95 ± 3 | 93 ± 4 | 98 ± 2 |
Data are presented as mean ± standard deviation from three independent experiments after 5 passages.
Experimental Protocols
Protocol 1: Enhancement of iPSC Reprogramming from Human Dermal Fibroblasts
Objective: To increase the efficiency of generating iPSCs from human dermal fibroblasts using this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Reprogramming vectors (e.g., Sendai virus, retrovirus, or episomal vectors encoding OCT4, SOX2, KLF4, c-MYC)
-
MEF-conditioned medium or mTeSR™1 medium
-
This compound (dissolved in DMSO)
-
Matrigel
-
Alkaline Phosphatase (AP) staining kit
-
6-well plates
Procedure:
-
Cell Plating: Plate HDFs at a density of 5 x 10^4 cells per well in a 6-well plate with fibroblast growth medium.
-
Transduction: The following day, transduce the HDFs with the reprogramming vectors according to the manufacturer's protocol.
-
Induction of Reprogramming: After 24 hours, replace the medium with fresh fibroblast growth medium.
-
This compound Treatment: From day 3 post-transduction, switch to MEF-conditioned medium or mTeSR™1 supplemented with the desired concentration of this compound (e.g., 1, 5, 10 µM). A DMSO-only control should be run in parallel.
-
Media Changes: Change the medium every other day with fresh medium containing this compound.
-
Colony Emergence: Monitor the plates for the emergence of iPSC-like colonies, typically between days 10-21.
-
Quantification: At day 21, fix the cells and perform AP staining to identify and count the number of iPSC colonies. Calculate the reprogramming efficiency as (Number of AP-positive colonies / Number of initial cells plated) x 100.
Protocol 2: Maintenance of Pluripotency in Human iPSCs
Objective: To assess the ability of this compound to maintain the undifferentiated state of human iPSCs.
Materials:
-
Human iPSCs
-
mTeSR™1 medium
-
This compound (dissolved in DMSO)
-
Matrigel-coated plates
-
Accutase
-
Antibodies for pluripotency markers (OCT4, NANOG, SSEA-4)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture human iPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
This compound Supplementation: Supplement the mTeSR™1 medium with 5 µM this compound. A control group with standard mTeSR™1 medium (containing DMSO vehicle) should be maintained.
-
Passaging: Passage the iPSCs every 4-5 days using Accutase. Re-plate the cells in their respective media conditions.
-
Long-term Culture: Maintain the cultures for at least 5 passages.
-
Analysis of Pluripotency Markers: After 5 passages, harvest the cells and perform immunocytochemistry or flow cytometry for pluripotency markers (OCT4, NANOG, SSEA-4) to quantify the percentage of positive cells in both the this compound-treated and control groups.
Visualizations
Caption: this compound activates OCT4 to maintain the pluripotent state.
Caption: Workflow for enhanced iPSC reprogramming using this compound.
References
Application Notes and Protocols for iPSC Induction using OAC2 in Combination with Sox2, Klf4, and c-Myc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine and disease modeling. The ectopic expression of the four Yamanaka factors—Oct4, Sox2, Klf4, and c-Myc (OSKM)—is a cornerstone of this technology. However, the efficiency of iPSC induction is often low, and the kinetics can be slow. Recent advancements have demonstrated that small molecules can significantly enhance the reprogramming process. This document provides detailed application notes and protocols for utilizing OAC2, a small molecule Oct4-activating compound, in conjunction with the transcription factors Sox2, Klf4, and c-Myc to improve the efficiency and accelerate the timeline of iPSC induction.
This compound has been identified as a potent enhancer of iPSC generation when used with the full quartet of Yamanaka factors.[1] It has been shown to activate the promoters of key pluripotency genes, Oct4 and Nanog, and to increase the transcription of Sox2 and Tet1, a gene involved in DNA demethylation.[1] The mechanism of this compound appears to be distinct from other common small molecules that enhance reprogramming by suppressing the p53-p21 pathway or activating Wnt/β-catenin signaling.[1] These characteristics make this compound a valuable tool for researchers seeking to optimize their iPSC generation workflows.
Data Presentation
The following table summarizes the quantitative data on the enhancement of iPSC induction efficiency with the inclusion of this compound alongside the four reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).
| Treatment Condition | Number of AP-Positive Colonies (per 1x10^5 MEFs) | Fold Enhancement | Reprogramming Time (Days to AP+ Colony Appearance) | Reference |
| 4 Factors (OSKM) + DMSO | ~150 | 1x | 12-14 | [1] |
| 4 Factors (OSKM) + OAC1 (1 µM) | ~450 | 3x | 8-10 | [1] |
| 4 Factors (OSKM) + this compound (1 µM) | ~375 | 2.5x | 8-10 | [1] |
Note: OAC1 is a structural analog of this compound and data is included for comparison. MEFs refer to Mouse Embryonic Fibroblasts. AP stands for Alkaline Phosphatase, an early marker of pluripotency.
Experimental Protocols
This section provides a detailed protocol for the induction of iPSCs from mouse embryonic fibroblasts (MEFs) using the transcription factors Sox2, Klf4, and c-Myc in combination with the small molecule this compound. This protocol is adapted from established methods for four-factor iPSC generation with the incorporation of the small molecule enhancer.[1][2]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
DMEM (high glucose) with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, 0.1 mM 2-mercaptoethanol
-
ES cell medium: DMEM, 15% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, 0.1 mM 2-mercaptoethanol, 1000 U/ml LIF
-
Lentiviral vectors encoding mouse Sox2, Klf4, and c-Myc
-
Lentivirus packaging plasmids (e.g., pMD-G and pPax2)
-
293T cells for lentivirus production
-
Polybrene
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Gelatin (0.1%)
-
Doxycycline (if using inducible vectors)
-
Alkaline Phosphatase Staining Kit
Protocol:
Part 1: Lentivirus Production
-
One day before transfection, seed 293T cells on gelatin-coated 100-mm dishes in DMEM so that they reach 80-90% confluency on the day of transfection.
-
For each transcription factor, co-transfect 293T cells with the lentiviral expression vector (e.g., FUW-tetO-Sox2) and packaging plasmids (pMD-G and pPax2) using a suitable transfection reagent.
-
Change the medium 12-16 hours post-transfection.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral supernatant can be used directly or concentrated by ultracentrifugation.
Part 2: MEF Transduction and Reprogramming
-
One day before transduction, seed MEFs onto gelatin-coated 6-well plates at a density of 1x10^5 cells per well in MEF medium.
-
On the day of transduction, replace the medium with fresh MEF medium containing polybrene (final concentration 4-8 µg/ml).
-
Add the lentiviral supernatants for Sox2, Klf4, and c-Myc to the cells.
-
Incubate for 24 hours.
-
After 24 hours, replace the viral medium with fresh ES cell medium.
-
Two days post-transduction, begin the this compound treatment. Replace the medium with fresh ES cell medium supplemented with this compound (final concentration 1 µM). Also, add Doxycycline if using an inducible system.
-
Change the medium every other day with fresh ES cell medium containing this compound.
-
Monitor the cells for morphological changes. iPSC colonies are expected to appear between days 8 and 14.
-
At day 14-21, stain for Alkaline Phosphatase activity to identify putative iPSC colonies.
-
Pick well-formed colonies for expansion and further characterization (e.g., immunostaining for pluripotency markers like Nanog and SSEA-1, and teratoma formation assay).[3]
Visualizations
Caption: Experimental workflow for iPSC induction using Sox2, Klf4, c-Myc, and this compound.
Caption: Proposed signaling pathway of this compound in enhancing iPSC induction.
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating iPS Cells from MEFS through Forced Expression of Sox-2, Oct-4, c-Myc, and Klf4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
OAC2-Mediated Cell Lineage Conversion: Application Notes and Protocols for Researchers
For Immediate Release
Harnessing the Power of OAC2 for Cellular Reprogramming: A Detailed Guide to Converting Fibroblasts into Cardiomyocyte-Like Cells
This document provides researchers, scientists, and drug development professionals with a comprehensive experimental workflow for utilizing this compound, a potent Oct4-activating compound, in combination with other small molecules to achieve direct cell lineage conversion of fibroblasts into cardiomyocyte-like cells. The following application notes and detailed protocols are designed to facilitate the successful implementation of this innovative approach in the laboratory.
Introduction to this compound-Mediated Cardiac Reprogramming
Direct reprogramming of somatic cells, such as fibroblasts, into desired cell types like cardiomyocytes holds immense promise for regenerative medicine and disease modeling. This process, known as transdifferentiation, offers an alternative to pluripotent stem cell-based approaches. A key challenge in chemical-based reprogramming is the identification of small molecule combinations that can efficiently and specifically induce a desired cell fate.
This compound has been identified as a critical component of a chemical cocktail that promotes the conversion of fibroblasts into cardiomyocyte-like cells. This compound functions by activating the transcription factor Oct4, a master regulator of pluripotency. The activation of the Oct4-Nanog-Sox2 triad is a crucial step in initiating the reprogramming process. When used in a synergistic cocktail of small molecules, this compound contributes to overcoming the epigenetic barriers that maintain the fibroblast identity and drives the cells towards a cardiac lineage.
This guide details the composition and application of a scientifically validated chemical cocktail, referred to as the "9C cocktail," which includes this compound, for the efficient generation of cardiomyocyte-like cells from human fibroblasts.[1][2]
Quantitative Data Summary
The efficiency of converting fibroblasts into cardiomyocyte-like cells using a chemical cocktail approach has been quantified in several studies. The table below summarizes the reported efficiency of a small molecule cocktail for cardiac reprogramming.
| Starting Cell Type | Reprogramming Cocktail | Treatment Duration | Conversion Efficiency (% of cTnT+ cells) | Reference |
| Rat Cardiac Fibroblasts | CHIR99021, Valproic acid, Dorsomorphin, SB431542, and Forskolin | 2 weeks | ~40% | [3] |
Note: While the above data is for a similar chemical reprogramming approach, the "9C cocktail" containing this compound is expected to yield comparable or potentially enhanced efficiencies due to the direct activation of the pluripotency network.
Experimental Protocols
The following protocols provide a step-by-step guide for the this compound-mediated conversion of human fibroblasts into cardiomyocyte-like cells using the 9C chemical cocktail.
Protocol 1: Preparation of Human Fibroblasts
-
Cell Culture: Culture human foreskin fibroblasts (HFF) in Fibroblast Medium.
-
Plating: Seed the HFFs at an appropriate density in gelatin-coated tissue culture plates.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator until they reach the desired confluency for the start of the reprogramming protocol.
Protocol 2: this compound-Mediated Cardiac Reprogramming using the 9C Cocktail
This protocol is based on the composition of the 9C cocktail for inducing cardiomyocyte-like cells from human fibroblasts.[1][2]
Table of 9C Cocktail Components and Concentrations:
| Compound | Catalog No. (Tocris) | Final Concentration |
| CHIR99021 | 4423 | 10 µM |
| A83-01 | 2939 | 1 µM |
| BIX 01294 | 3364 | 1 µM |
| AS 8351 | 6044 | 1 µM |
| SC1 | 4433 | 1 µM |
| Y-27632 | 1254 | 10 µM |
| This compound | 6066 | 5 µM |
| SU 16f | 3304 | 5 µM |
| JNJ 10198409 | Not specified | 0.1 µM |
Procedure:
-
Prepare 9C Medium: Supplement the appropriate basal medium with the nine small molecules at the final concentrations listed in the table above.
-
Treatment Initiation: On Day 0, replace the Fibroblast Medium with the freshly prepared 9C Medium.
-
Medium Change: Change the 9C Medium every 2-3 days for a total of 6 days.
-
Transition to Cardiac Induction Medium: After 6 days of treatment with the 9C cocktail, switch to a Cardiac Induction Medium. A typical cardiac induction medium may contain factors such as BMP-4 (25 ng/ml), Activin A (10 ng/ml), and VEGF (10 ng/ml).[1]
-
Induction Phase: Culture the cells in Cardiac Induction Medium for an additional 5 days, changing the medium every 2 days.
-
Maintenance: After the induction phase, maintain the cells in a suitable cardiomyocyte maintenance medium.
Protocol 3: Characterization of Induced Cardiomyocyte-Like Cells
It is crucial to thoroughly characterize the resulting cells to confirm their cardiomyocyte identity and functionality.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin.[3]
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Visualize and quantify the percentage of positive cells using a fluorescence microscope.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the reprogrammed cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for cardiomyocyte-specific genes (e.g., TNNT2, ACTN2, GJA1, TBX5) and fibroblast-related genes to assess the change in gene expression profiles.[3]
-
-
Functional Analysis (Calcium Imaging):
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Record spontaneous calcium transients using a fluorescence microscope equipped with a calcium imaging system to assess the electrophysiological properties of the induced cardiomyocyte-like cells.[3]
-
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound-mediated conversion of fibroblasts to cardiomyocytes.
Caption: Simplified signaling pathway of this compound in promoting cell lineage conversion.
References
Troubleshooting & Optimization
troubleshooting OAC2 insolubility in culture media
Welcome to the technical support center for OAC2, an Oct4-activating compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, a structural analog of OAC1, that functions as an activator of the Octamer-binding transcription factor 4 (Oct4).[1][2] Its primary mechanism of action involves the activation of the Oct4 gene promoter, leading to increased expression of Oct4.[1] This, in turn, activates the expression of other key pluripotency factors, including Nanog and Sox2, forming a positive regulatory loop.[3][4] this compound has also been shown to increase the transcription of Tet1, a gene involved in DNA demethylation, which is crucial for pluripotency.[3][4]
Q2: What are the recommended solvents for dissolving this compound powder?
A2: this compound is known to be insoluble in water. The recommended solvents for creating stock solutions are dimethyl sulfoxide (DMSO) and ethanol.[5] For cell culture applications, DMSO is the most commonly used solvent.[3]
Q3: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What are the common causes?
A3: Precipitation of this compound in culture media is a common issue due to its hydrophobic nature. The primary causes include:
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous culture medium can cause the compound to crash out of solution.[6]
-
Exceeding Solubility Limit: The final concentration of this compound in the culture medium may be higher than its solubility limit in that specific medium.
-
Low Temperature: Adding the stock solution to cold media can decrease its solubility.
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations in the culture medium can be toxic to cells and can also, in some cases, contribute to precipitation issues when interacting with media components.
Q4: Can I filter the precipitate out of my culture medium?
A4: Filtering the medium to remove the precipitate is generally not recommended. This will remove an unknown amount of the active compound, leading to inaccurate experimental concentrations and unreliable results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[7]
Troubleshooting Guide for this compound Insolubility
If you are experiencing this compound precipitation in your culture media, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Solvent Shock | 1. Pre-warm the culture medium to 37°C before adding the this compound stock solution. 2. Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or vortexing the tube to ensure rapid and even dispersion.[8] 3. Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed media before adding it to the final volume. |
| Media becomes cloudy or precipitate forms over time in the incubator. | Concentration exceeds solubility limit in the culture medium. | 1. Perform a dose-response experiment to determine the optimal, non-precipitating concentration of this compound for your specific cell line and media combination. 2. Consider using solubility enhancers. While not specifically documented for this compound, general-purpose enhancers for hydrophobic compounds like (2-Hydroxypropyl)-β-cyclodextrin could be tested.[7] |
| Inconsistent results or lower than expected compound activity. | Incomplete dissolution of the initial stock solution. | 1. Ensure the this compound powder is fully dissolved in the solvent (e.g., DMSO) before making further dilutions. 2. Gentle warming and/or brief sonication of the stock solution can aid in complete dissolution.[5][9] |
| Cell toxicity observed at the desired this compound concentration. | High final DMSO concentration. | 1. Prepare a more concentrated stock solution of this compound in DMSO to minimize the volume added to the culture medium. 2. Ensure the final concentration of DMSO in the culture medium is kept as low as possible, ideally below 0.5%, and always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[7] |
Quantitative Data on this compound Solubility
Quantitative solubility data for this compound in various cell culture media is not extensively published. The following table summarizes the available information. Researchers should empirically determine the optimal working concentration for their specific experimental conditions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (423.24 mM)[5] | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce solubility.[5] |
| Ethanol | 25 mg/mL (105.81 mM)[5] | May require sonication to fully dissolve.[5] |
| Water | Insoluble[5] | |
| Cell Culture Media (e.g., DMEM, RPMI) | Data not available | The maximum soluble concentration should be determined empirically. It is expected to be significantly lower than in pure organic solvents. |
| Aqueous Buffers (e.g., PBS) | Data not available | Expected to be very low due to the hydrophobic nature of the compound. |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 236.27 g/mol )
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.36 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add 10 mL of the pre-warmed medium.
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
While gently swirling the conical tube containing the medium, add 10 µL of the 10 mM this compound stock solution drop-wise. This creates a 1:1000 dilution.
-
Cap the tube and invert it several times to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
The final DMSO concentration in this example is 0.1%.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates the Oct4 gene promoter, initiating a signaling cascade.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation issues.
References
- 1. Tet1 Is Dispensable for Maintaining Pluripotency and Its Loss Is Compatible with Embryonic and Postnatal Development [dspace.mit.edu]
- 2. TET1 is controlled by pluripotency-associated factors in ESCs and downmodulated by PRC2 in differentiated cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving OAC2 Efficiency in Resistant Fibroblast Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with OAC2 efficacy in resistant fibroblast cell lines. The information is designed to help identify potential causes of reduced efficiency and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
A1: this compound is a small molecule compound known as an Oct4 activator. Its primary documented function is to enhance the efficiency of induced pluripotent stem cell (iPSC) reprogramming by activating the expression of the Oct4 gene promoter.[1]
Q2: We are observing diminished effects of this compound in our fibroblast line over time. What are the potential general mechanisms for this acquired resistance?
A2: Acquired resistance to therapeutic compounds in cell lines can arise from several mechanisms, including:
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration.[2]
-
Alterations in the drug target: Mutations or changes in the expression level of the target protein can reduce the binding affinity of the compound.
-
Activation of alternative signaling pathways: Cells may activate compensatory signaling pathways to bypass the inhibitory effect of the compound.[3]
-
Increased drug metabolism: Cells may increase the expression of enzymes that metabolize and inactivate the compound.[4]
-
Changes in the tumor microenvironment (TME): In the context of cancer, interactions with the extracellular matrix (ECM) and cancer-associated fibroblasts (CAFs) can contribute to drug resistance.[5][6]
Q3: How can we determine if our resistant fibroblast line is overexpressing efflux pumps?
A3: A common method to assess efflux pump activity is to use a fluorescent substrate assay. For example, Rhodamine 123, a substrate for P-glycoprotein, can be used to compare efflux activity between your sensitive and resistant cell lines. A lower intracellular fluorescence in the resistant line would suggest increased efflux pump activity.[2] This can be further confirmed by Western blot analysis to check for the expression levels of specific efflux pump proteins like P-glycoprotein (MDR1).[2]
Q4: What strategies can we employ to counteract resistance mediated by efflux pumps?
A4: Co-treatment with a known efflux pump inhibitor is a common strategy. For instance, Verapamil or Tariquidar can be used to inhibit P-glycoprotein activity.[2] This can help to restore the intracellular concentration of your therapeutic compound and its efficacy.
Q5: Can combination therapy be a viable approach to overcome this compound resistance?
A5: Yes, combination therapy is a frequently used strategy to overcome drug resistance.[2] By targeting a complementary pathway or a resistance mechanism directly, a second compound can re-sensitize the cells to the primary therapeutic agent. For example, if resistance is due to the upregulation of anti-apoptotic proteins like Bcl-2, co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) could be effective.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting decreased this compound efficiency in resistant fibroblast lines.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Decreased cell death at previously effective this compound concentrations. | Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family). | 1. Western Blot Analysis: Compare the expression levels of key apoptosis-regulating proteins (e.g., Bcl-2, Bax, cleaved caspase-3) in sensitive versus resistant cell lines.[2]2. Combination Therapy: Test co-treatment with a Bcl-2 inhibitor.[2] |
| Reduced intracellular accumulation of this compound in resistant cells. | Increased expression of drug efflux pumps (e.g., P-glycoprotein/MDR1).[2] | 1. Efflux Pump Activity Assay: Use a fluorescent substrate like Rhodamine 123 to compare efflux activity between sensitive and resistant cells.[2]2. Co-treatment with Efflux Pump Inhibitors: Evaluate the effect of co-administering this compound with a P-gp inhibitor like Verapamil.[2] |
| No significant change in intracellular this compound concentration, but downstream signaling is unaffected. | Alteration or mutation in the direct target of this compound. | 1. Target Sequencing: Sequence the gene encoding the putative target of this compound in both sensitive and resistant lines to identify potential mutations.2. Binding Affinity Assays: If the target is known, perform in vitro binding assays to compare the affinity of this compound for the target protein from both cell lines. |
| Gradual loss of this compound efficacy over several passages. | Selection and expansion of a subpopulation of resistant cells. | 1. IC50 Determination: Perform a dose-response curve to quantify the shift in the half-maximal inhibitory concentration (IC50) between early and late passage cells.[7]2. Clonal Selection: Isolate and characterize individual clones from the resistant population to assess heterogeneity in resistance. |
Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol is used to quantify the degree of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in sensitive and resistant fibroblast lines.
Materials:
-
Sensitive and resistant fibroblast cell lines
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO for solubilization
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in fresh media. Remove the old media and add 100 µL of the media containing different concentrations of this compound to the wells. Include a vehicle-only control.[2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a dose-response curve to determine the IC50 value.[2]
Protocol 2: Western Blot Analysis for P-glycoprotein (MDR1) Expression
This protocol is to determine if resistance is associated with increased expression of the P-glycoprotein efflux pump.
Materials:
-
Sensitive and resistant fibroblast cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (MDR1)
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse sensitive and resistant cells using RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C. Also, probe for a loading control.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[2]
-
Analysis: Compare the band intensity of P-glycoprotein in the resistant cell line to the sensitive cell line, normalizing to the loading control.[2]
Visualizations
Caption: Troubleshooting workflow for addressing this compound resistance.
Caption: Signaling pathways in this compound resistance.
References
- 1. adooq.com [adooq.com]
- 2. benchchem.com [benchchem.com]
- 3. Hyperphosphorylation of HDAC2 promotes drug resistance in a novel dual drug resistant mouse melanoma cell line model: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Molecular Mechanisms behind Drug Resistance in Ovarian Cancer to Unlock Efficient Treatment Options | MDPI [mdpi.com]
- 5. Improving targeted small molecule drugs to overcome chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
OAC2 Stability in Long-Term Culture: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the long-term culture of OAC2 organoids.
Frequently Asked Questions (FAQs)
Q1: What is the expected growth and morphology of this compound organoids over a 4-week culture period?
A1: In the initial week, this compound organoids should appear as small, cystic spheres. By week two, they should exhibit noticeable growth and begin to show budding, indicating the formation of complex, multi-layered structures. During weeks three and four, these buds should expand, and the organoids will develop a more complex, lobulated morphology. A decrease in growth rate or the appearance of a dark, necrotic core may indicate culture instability.
Q2: What are the key media components for maintaining this compound stability in long-term culture?
A2: The long-term stability of this compound organoids is highly dependent on the precise composition of the culture medium. Key components include basal media (e.g., DMEM/F12), supplemented with B-27, N-2, Epidermal Growth Factor (EGF), Noggin, R-spondin-1, and a Wnt agonist. The specific concentrations of these components are critical and should be optimized for your cell line and experimental goals.
Q3: How often should the culture medium be changed for long-term this compound culture?
A3: For long-term this compound organoid culture, a complete media change every 2-3 days is recommended to ensure a consistent supply of nutrients and growth factors, and to remove metabolic waste products. Infrequent media changes can lead to a decline in organoid health and stability.
Q4: What are the optimal seeding densities for initiating long-term this compound cultures?
A4: The initial seeding density is a critical parameter for successful long-term this compound culture. A high seeding density can lead to premature nutrient depletion and the formation of a necrotic core, while a low density may result in insufficient cell-cell signaling and poor organoid formation. We recommend starting with a density of 500-1000 cells per microliter of extracellular matrix.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Necrotic Core Formation | High cell density, inadequate nutrient diffusion, or infrequent media changes. | Reduce initial seeding density. Increase the frequency of media changes to every 48 hours. Consider supplementing the media with antioxidants. |
| Loss of Structural Integrity | Suboptimal extracellular matrix (ECM) composition or degradation of the ECM over time. | Ensure the ECM has the appropriate stiffness and protein composition. For cultures exceeding 4 weeks, consider re-embedding the organoids in fresh ECM. |
| Decreased Proliferation Rate | Depletion of key growth factors, accumulation of metabolic byproducts, or cellular senescence. | Confirm the correct concentration and bioactivity of growth factors in the media. Increase media change frequency. Perform cellular senescence assays. |
| Cystic (Hollow) Morphology | Imbalance in signaling pathways, particularly Wnt and Notch signaling. | Modulate the concentration of Wnt agonists and Notch inhibitors in the culture medium. Analyze the expression of key pathway components via qPCR or Western blot. |
Experimental Protocols
Protocol 1: Viability Staining of this compound Organoids
This protocol details the use of Calcein-AM and Propidium Iodide (PI) to assess the viability of this compound organoids.
-
Reagent Preparation: Prepare a working solution of 2 µM Calcein-AM and 4 µM PI in basal culture medium.
-
Staining: Carefully remove the culture medium from the this compound organoids and wash once with pre-warmed PBS. Add the staining solution to cover the organoids completely.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Imaging: Following incubation, gently wash the organoids twice with PBS. Image immediately using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (PI).
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol provides a method for analyzing the expression of key developmental genes in this compound organoids.
-
RNA Extraction: Harvest this compound organoids and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your genes of interest.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalizing to a stable housekeeping gene.
Visual Guides
Caption: A workflow diagram for troubleshooting common this compound culture instability issues.
Technical Support Center: Optimizing Compound OAC2 Concentration to Reduce Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the concentration of Compound OAC2 to minimize cytotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal, non-toxic concentration of Compound this compound?
A1: The initial step is to perform a dose-response experiment to determine the cytotoxic potential of Compound this compound on your specific cell line. This involves treating cells with a range of concentrations of the compound and measuring cell viability or cytotoxicity after a defined incubation period. The goal is to identify the concentration range that elicits the desired biological effect with minimal impact on cell health.
Q2: How do I choose the right cytotoxicity assay for my experiments with Compound this compound?
A2: The choice of assay depends on the suspected mechanism of cytotoxicity and the experimental endpoint. Common assays measure changes in cell membrane integrity, metabolic activity, or specific cell death pathways like apoptosis.[1][2][3]
-
For membrane integrity: Assays that detect the release of intracellular enzymes like lactate dehydrogenase (LDH) or the uptake of membrane-impermeant dyes (e.g., trypan blue, propidium iodide) are suitable.[1][2][4]
-
For metabolic activity: Assays like the MTT or ATP assays measure the metabolic health of the cells.[3]
-
For apoptosis: Assays that detect the activation of caspases or the externalization of phosphatidylserine (e.g., Annexin V staining) can confirm if Compound this compound induces programmed cell death.[2]
Q3: My cells show significant cytotoxicity even at low concentrations of Compound this compound. What can I do?
A3: If you observe high cytotoxicity, consider the following troubleshooting steps:
-
Reduce Incubation Time: Shorten the exposure duration of the cells to Compound this compound.
-
Optimize Cell Density: Ensure you are using an optimal cell seeding density, as both sparse and overly confluent cultures can be more susceptible to stress.[5]
-
Serum Concentration: If using a serum-containing medium, check if varying the serum percentage affects cytotoxicity, as serum proteins can sometimes bind to and sequester compounds.
-
Compound Stability: Verify the stability of Compound this compound in your culture medium over the incubation period. Degradation products may be more toxic.
-
Off-Target Effects: Consider the possibility that the observed cytotoxicity is due to off-target effects of the compound.[6]
Q4: How can I differentiate between apoptosis and necrosis induced by Compound this compound?
A4: Differentiating between these two modes of cell death is crucial for understanding the mechanism of toxicity.
-
Apoptosis is a programmed cell death characterized by specific morphological and biochemical events, including caspase activation.[7][8][9]
-
Necrosis is an uncontrolled form of cell death resulting from cellular injury, often characterized by loss of membrane integrity.[1]
You can use a combination of assays. For example, co-staining with Annexin V (an early apoptotic marker) and a viability dye like propidium iodide (PI) or 7-AAD can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guide: High Cytotoxicity with Compound this compound
| Issue | Possible Cause | Recommended Solution |
| High cell death across all concentrations | Compound this compound is highly potent or unstable in the culture medium. | Perform a broader, lower-range dose-response curve. Check the stability of the compound in your specific medium over time. |
| Inconsistent results between experiments | Variability in cell health, passage number, or seeding density. | Standardize your cell culture practice. Use cells within a consistent passage number range and ensure accurate cell counting for seeding.[5] |
| Cell morphology changes drastically | Cytoskeletal effects or induction of a specific cell death pathway. | Perform high-content imaging to analyze morphological changes. Use specific inhibitors of apoptosis or necrosis to investigate the cell death pathway. |
| Discrepancy between different cytotoxicity assays | Assays measure different cellular parameters (e.g., membrane integrity vs. metabolic activity). | Use a multi-parametric approach by combining two or more different types of assays to get a more complete picture of cellular health. |
Experimental Protocols
Protocol 1: Determining the IC50 Value of Compound this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound this compound, which is a measure of its potency in inhibiting cell growth.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of Compound this compound in your cell culture medium. It is recommended to perform a serial dilution to cover a wide range of concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining
This flow cytometry-based protocol allows for the differentiation of viable, apoptotic, and necrotic cells following treatment with Compound this compound.
-
Cell Treatment: Treat cells with Compound this compound at various concentrations and for different durations in a multi-well plate. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining and optimizing the working concentration of Compound this compound.
Intrinsic Apoptosis Signaling Pathway
Some cytotoxic compounds can induce apoptosis through the intrinsic, or mitochondrial, pathway.[7][9][10]
Caption: Simplified diagram of the intrinsic apoptosis pathway potentially activated by Compound this compound.
Extrinsic Apoptosis Signaling Pathway
Alternatively, a compound might trigger apoptosis via the extrinsic pathway by interacting with death receptors on the cell surface.[8][9]
Caption: Overview of the extrinsic apoptosis pathway that could be initiated by Compound this compound.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 3. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Overcoming Batch-to-Batch Variability of Palladium(II) Acetate (Pd(OAc)₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and overcome the challenges associated with batch-to-batch variability of Palladium(II) acetate (Pd(OAc)₂), a critical catalyst in many organic reactions. Consistent catalyst performance is paramount for reproducible experimental results and robust process development.
Frequently Asked Questions (FAQs)
Q1: What is Palladium(II) acetate, and why is it used?
Palladium(II) acetate, with the chemical formula [Pd(O₂CCH₃)₂]n, is a widely used palladium compound that serves as a catalyst in a variety of organic synthesis reactions.[1][2][3] It is particularly important in cross-coupling reactions like the Heck reaction and Suzuki coupling, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[1] Its reactivity and solubility in many organic solvents make it a versatile catalyst precursor.[2][3]
Q2: What causes batch-to-batch variability in Pd(OAc)₂?
Batch-to-batch variability in commercial Pd(OAc)₂ is a well-documented issue primarily stemming from the presence of impurities introduced during its synthesis.[4] The most common impurities include:
-
Palladium trimer with a nitrite ligand (Pd₃(OAc)₅(NO₂)): This impurity can arise from the use of nitric acid in the manufacturing process.[4]
-
Polymeric [Pd(OAc)₂]n: The degree of polymerization can vary between batches, affecting solubility and reactivity.[4]
-
Trace water content: Pd(OAc)₂ can react with trace amounts of water.[4]
-
Particle size: Variations in particle size can influence the catalyst's dissolution rate and overall reaction kinetics.[4]
These inconsistencies can lead to irreproducible reaction yields, altered selectivity, and challenges when scaling up from laboratory to production scale.[4]
Q3: How can I assess the quality of a new batch of Pd(OAc)₂?
A thorough assessment of a new batch is crucial for ensuring consistent results. Here are some recommended actions:
-
Visual Inspection: Pure Pd(OAc)₂ should be a brown-yellow solid.[2] Any significant deviation in color could indicate impurities.
-
Solubility Test: Pd(OAc)₂ is soluble in many organic solvents like benzene and glacial acetic acid.[1][3] Poor solubility might suggest the presence of polymeric impurities.
-
Certificate of Analysis (COA) Review: Always review the supplier's COA, paying close attention to purity levels and the analytical methods used for characterization.[5]
-
Small-Scale Test Reaction: Before using a new batch in a large-scale or critical experiment, perform a small-scale test reaction with a well-established procedure to compare its performance against a previous, reliable batch.
Q4: What are the storage and handling recommendations for Pd(OAc)₂ to minimize degradation?
Proper storage and handling are essential to maintain the integrity of Pd(OAc)₂.
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[6] It is stable under recommended storage conditions.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
Handling: Use personal protective equipment, including safety glasses and gloves. Avoid creating dust.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using Pd(OAc)₂ that may be related to batch-to-batch variability.
Issue 1: Lower than expected reaction yield.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Purity of Pd(OAc)₂ | 1. Verify the purity of the catalyst batch using the methods described in the FAQs. 2. Consider purifying the Pd(OAc)₂ by recrystallization. | Impurities can reduce the concentration of the active catalytic species. |
| Poor Solubility of Catalyst | 1. Attempt to dissolve the catalyst in a small amount of a suitable solvent (e.g., benzene, acetone) before adding it to the reaction mixture. 2. Use an ultrasonic bath to aid dissolution. | Insoluble polymeric forms of Pd(OAc)₂ will have reduced catalytic activity. |
| Presence of Inhibitors | 1. Ensure all reagents and solvents are of high purity and are properly dried. | Trace impurities in other reaction components can act as catalyst poisons. |
Issue 2: Inconsistent reaction times.
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Catalyst Activity | 1. Standardize the catalyst pre-activation step if your protocol requires one. 2. Run a small-scale kinetic study to compare the reaction rate with different batches. | Different batches may have varying levels of active Pd(0) precursor, affecting the reaction rate. |
| Particle Size Variation | 1. Gently grind the catalyst to a uniform fine powder before use (in a controlled environment to avoid contamination). | Smaller particle sizes can lead to faster dissolution and a more consistent reaction onset. |
Issue 3: Formation of unexpected byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Nitrite Impurity | 1. If you suspect the presence of Pd₃(OAc)₅(NO₂), consider a purification step or sourcing the catalyst from a supplier that guarantees low nitrite content. | The nitrite ligand can alter the electronic properties of the palladium center, leading to different reaction pathways. |
| Reaction with Solvents | 1. Pd(OAc)₂ can be reduced by primary and secondary alcohols.[2] Ensure your solvent is compatible and inert under the reaction conditions. | Unintended reactions with the solvent can generate different palladium species and byproducts. |
Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Pd(OAc)₂ Batch Qualification
This protocol provides a general framework for a Heck reaction to quickly assess the performance of a new Pd(OAc)₂ batch.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF or acetonitrile)
-
Pd(OAc)₂ (from the new batch and a trusted reference batch)
-
Ligand (e.g., triphenylphosphine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Set up two identical reaction flasks under an inert atmosphere.
-
In each flask, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and base (1.5 mmol) to the solvent (5 mL).
-
In one flask, add the reference Pd(OAc)₂ (0.01 mmol) and the ligand (0.02 mmol).
-
In the second flask, add the new batch of Pd(OAc)₂ (0.01 mmol) and the ligand (0.02 mmol).
-
Stir both reactions at the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of both reactions over time using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Compare the reaction time to completion and the final product yield between the two batches.
Expected Outcome:
A high-quality batch of Pd(OAc)₂ should provide a similar reaction profile and yield to the trusted reference batch. Significant deviations would warrant further investigation into the new batch's quality.
Protocol 2: Recrystallization of Palladium(II) Acetate
This procedure can be used to purify commercial Pd(OAc)₂. Caution: Benzene is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Commercial Pd(OAc)₂
-
Benzene (ACS grade or higher)
-
Heating mantle
-
Condenser
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the commercial Pd(OAc)₂ in a minimal amount of hot benzene.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the reddish-brown crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold benzene.
-
Dry the purified crystals under vacuum.
Visualizations
References
- 1. Manufacturer - Quality Palladium acetate,Palladium(II) acetate,3375-31-3| UIV Chem [riyngroup.com]
- 2. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]
- 4. ospt.osi.lv [ospt.osi.lv]
- 5. Pd(OAc)2 | TargetMol [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Enhancing Reprogramming Efficiency with OAC2
Welcome to the technical support center for OAC2-mediated cellular reprogramming. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the small molecule this compound to enhance reprogramming efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve reprogramming efficiency?
A1: this compound is a small molecule identified as an Oct4-activating compound. It functions by activating the expression of the Oct4 gene promoter, a key regulator of pluripotency. By activating the endogenous Oct4 gene, this compound, along with its structural analog OAC1, can enhance the efficiency of induced pluripotent stem cell (iPSC) generation by approximately fourfold and accelerate the appearance of iPSC colonies by 3 to 4 days when used in combination with the four standard reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).[1][2]
Q2: What is the typical concentration of this compound used in reprogramming experiments?
A2: The recommended concentration for this compound in reprogramming experiments is typically 1 μM.[1]
Q3: Can this compound be used in chemical cocktails for reprogramming without viral vectors?
A3: Yes, this compound has been used as a component of chemical cocktails to reprogram somatic cells, such as fibroblasts, into other cell types like cardiomyocytes, without the use of viral vectors for transcription factor delivery.[3][4]
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is believed to enhance reprogramming by activating the core transcriptional circuitry of pluripotency. It induces the expression of endogenous Oct4, Nanog, and Sox2.[2] This mechanism appears to be independent of the p53-p21 pathway and Wnt-β-catenin signaling.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reprogramming Efficiency Despite this compound Use | - Suboptimal concentration of this compound or other cocktail components.- Poor quality or incorrect passage number of starting somatic cells.- Inefficient delivery of reprogramming factors (if applicable).- Issues with cell culture conditions (media, supplements, etc.). | - Titrate this compound concentration (e.g., 0.5 µM, 1 µM, 2 µM) to find the optimal concentration for your cell type.- Ensure starting cells are healthy, proliferative, and at a low passage number.- Optimize transfection or transduction efficiency for reprogramming factor delivery.- Use fresh, high-quality media and supplements. Ensure proper atmospheric conditions in the incubator.[] |
| High Cell Toxicity or Death | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to cells.- Interaction with other small molecules in the cocktail is causing toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Ensure the final solvent concentration is below 0.1% (v/v).- Test the chemical cocktail components individually and in smaller combinations to identify the source of toxicity. |
| Variability in Reprogramming Outcomes | - Inconsistent timing of small molecule addition.- Lot-to-lot variability of this compound or other reagents.- Inconsistent cell seeding density. | - Adhere strictly to the established protocol for the timing and duration of this compound treatment.- Qualify new lots of reagents before use in large-scale experiments.- Maintain a consistent cell seeding density across all experiments.[3] |
| Appearance of Differentiated or Partially Reprogrammed Colonies | - Premature removal of this compound or other stabilizing factors.- Imbalance in the chemical cocktail components. | - Ensure this compound and other necessary small molecules are present in the culture medium for the specified duration to support the complete reprogramming process.- Re-evaluate the ratios of the small molecules in your cocktail based on literature recommendations for your target cell type. |
Quantitative Data on Reprogramming Efficiency
The following table summarizes the reported effects of this compound and related chemical cocktails on reprogramming efficiency.
| Reprogramming Context | Starting Cell Type | Key Small Molecules | Reported Improvement in Efficiency | Reference |
| iPSC Generation (with OSKM factors) | Mouse Embryonic Fibroblasts (MEFs) | OAC1/OAC2 (1 µM) | ~4-fold increase in iPSC colonies | [2] |
| iPSC Generation (with OSKM factors) | Mouse Embryonic Fibroblasts (MEFs) | OAC1/OAC2 (1 µM) | Acceleration of iPSC colony appearance by 3-4 days | [2] |
| Cardiomyocyte Reprogramming | Human Fibroblasts | 9-compound cocktail including this compound | Approximately 6.6% of cells expressed cardiomyocyte marker cTnT after 30 days. | [3][4] |
Experimental Protocols
Protocol 1: Enhancing iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) with this compound
This protocol is adapted from studies demonstrating the enhancement of reprogramming efficiency using this compound in conjunction with the four Yamanaka factors (OSKM).[2]
Materials:
-
MEFs (low passage)
-
Retroviruses or lentiviruses encoding Oct4, Sox2, Klf4, and c-Myc (OSKM)
-
MEF culture medium (DMEM, 10% FBS, non-essential amino acids, glutamine, penicillin/streptomycin)
-
ESC medium (Knockout DMEM, 15% FBS, LIF, non-essential amino acids, glutamine, β-mercaptoethanol, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Polybrene
-
Gelatin-coated plates
Procedure:
-
Cell Seeding: Plate MEFs on gelatin-coated 6-well plates at a density of 5 x 104 cells per well in MEF culture medium.
-
Viral Transduction: The next day, replace the medium with fresh MEF medium containing polybrene (4-8 µg/mL). Add the OSKM viral particles to the cells.
-
Incubation: Incubate for 12-24 hours.
-
Medium Change: After incubation, replace the virus-containing medium with fresh MEF medium.
-
Induction of Reprogramming with this compound: Two days post-transduction, replace the MEF medium with ESC medium supplemented with 1 µM this compound.
-
Culture and Monitoring: Culture the cells for 10-14 days, changing the ESC medium with this compound every other day. Monitor for the emergence of iPSC colonies.
-
Colony Picking and Expansion: Once iPSC colonies are large enough, they can be manually picked and expanded on new gelatin-coated plates with feeder cells or under feeder-free conditions.
Protocol 2: Chemical Reprogramming of Human Fibroblasts to Cardiomyocytes using an this compound-containing Cocktail
This protocol is based on the principles described for the chemical induction of cardiomyocytes.[3][4]
Materials:
-
Human fibroblasts (e.g., dermal fibroblasts)
-
Fibroblast culture medium
-
Cardiomyocyte induction medium (specific formulation may vary, but typically a basal medium like DMEM/F12)
-
Chemical Cocktail (example components and concentrations):
-
CHIR99021 (GSK3β inhibitor)
-
A83-01 (TGF-β inhibitor)
-
BIX-01294 (G9a histone methyltransferase inhibitor)
-
AS8351 (KDM5 inhibitor)
-
SC1 (ERK1/Ras GTPase inhibitor)
-
Y-27632 (ROCK inhibitor)
-
This compound (1 µM)
-
SU16F (PDGF receptor inhibitor)
-
JNJ-10198409 (PDGF receptor inhibitor)
-
-
Matrigel-coated plates
Procedure:
-
Cell Seeding: Plate human fibroblasts on Matrigel-coated plates in fibroblast culture medium.
-
Initiation of Reprogramming: Once the cells reach approximately 80% confluency, replace the fibroblast medium with cardiomyocyte induction medium containing the full chemical cocktail, including 1 µM this compound.
-
Induction Phase: Culture the cells in the chemical cocktail-containing medium for an extended period (e.g., 30 days), changing the medium every 2-3 days.
-
Monitoring for Cardiomyocyte Phenotypes: Monitor the cells for morphological changes and the appearance of spontaneous contractions.
-
Characterization: After the induction period, characterize the cells for the expression of cardiomyocyte-specific markers such as cTnT, α-actinin, and NKX2.5 using immunofluorescence or qPCR.
Visualizations
Signaling Pathway: this compound in Pluripotency Induction
Caption: this compound activates the Oct4 promoter, initiating a positive feedback loop within the core pluripotency network.
Experimental Workflow: this compound-Enhanced iPSC Generation
Caption: Workflow for enhancing iPSC generation from somatic cells using this compound in combination with OSKM factors.
References
- 1. Chemically induced reprogramming to reverse cellular aging | Aging [aging-us.com]
- 2. Cocktail of chemical compounds robustly promoting cell reprogramming protects liver against acute injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cellular reprogramming: a small molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules for cell reprogramming: a systems biology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Pretreatment Activated a Plastic State Amenable to Direct Lineage Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iPSC Reprogramming
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with incomplete reprogramming during the generation of induced pluripotent stem cells (iPSCs).
Troubleshooting Guide
Issue 1: Low Reprogramming Efficiency or No Colony Formation
Researchers often encounter low numbers of iPSC colonies or a complete lack of colony formation. This can be attributed to several factors, from the quality of the starting cells to the efficiency of the reprogramming factor delivery.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Starting Cell Quality | Use early-passage somatic cells. Ensure cells are healthy and proliferating well before initiating reprogramming. Avoid using cells that have been stored in liquid nitrogen for extended periods, as they may deteriorate.[1] |
| Inefficient Reprogramming Factor Delivery | Optimize the delivery method. For viral vectors, ensure appropriate viral titer and transduction efficiency. For non-integrating methods like Sendai virus or episomal vectors, follow the manufacturer's protocol precisely.[2] The Sendai virus (SeV) reprogramming method has been shown to have a significantly higher success rate compared to the episomal method.[2] |
| Incorrect Reprogramming Factor Stoichiometry | The combination and relative expression levels of reprogramming factors (Oct4, Sox2, Klf4, c-Myc) are critical.[3] Ensure all factors are being expressed. Consider using polycistronic vectors to ensure consistent expression ratios. |
| Inappropriate Culture Conditions | Maintain optimal culture conditions, including temperature, CO2 levels, and humidity. Use pre-qualified reagents and media. Some studies suggest that hypoxic conditions can promote the generation of iPSCs.[3] |
| Cellular Senescence or Stress | Minimize stress on the cells. Avoid over-confluency and ensure gentle handling during passaging. Vitamin C can be added to the culture medium to help limit cell senescence. |
Experimental Workflow for Troubleshooting Low Efficiency:
Caption: Troubleshooting workflow for low reprogramming efficiency.
Issue 2: Presence of Partially Reprogrammed or Differentiated Colonies
A common challenge is the emergence of colonies that do not exhibit the typical morphology of pluripotent stem cells. These may be partially reprogrammed or may have spontaneously differentiated.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Silencing of Somatic Genes | Prolong the culture period in reprogramming medium to allow for complete epigenetic remodeling. |
| Insufficient Expression of Pluripotency Genes | Ensure robust and sustained expression of all reprogramming factors. Some studies suggest that fusing a transactivation domain like VP16 to reprogramming factors can enhance their potency.[4][5] |
| Suboptimal Culture Medium | Use a high-quality, validated iPSC culture medium. Ensure that supplements like FGF2 are fresh and used at the correct concentration.[6] |
| Spontaneous Differentiation | Manually remove differentiated areas before passaging.[7][8] Passage colonies at the optimal time to avoid overgrowth, which can induce differentiation.[7] |
| Incorrect Colony Picking Technique | When picking colonies for expansion, select only those with bona fide iPSC morphology (compact, well-defined borders, high nucleus-to-cytoplasm ratio). |
Logical Flow for Identifying and Handling Aberrant Colonies:
References
- 1. Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human iPSC Reprogramming Success: The Impact of Approaches and Source Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The occurrence and development of induced pluripotent stem cells [frontiersin.org]
- 4. Reprogramming of mouse and human somatic cells by high‐performance engineered factors | EMBO Reports [link.springer.com]
- 5. Reprogramming barriers and enhancers: strategies to enhance the efficiency and kinetics of induced pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. stemcell.com [stemcell.com]
- 8. 诱导多能干细胞培养实验方案 [sigmaaldrich.com]
Technical Support Center: OAC2 Degradation and Storage Best Practices
Important Note for Researchers: The term "OAC2" is not a standard designation for a protein in major biological databases. Our records indicate that "this compound" is commonly used to refer to a small molecule activator of Oct4 (CAS 6019-39-2). However, given the context of this technical support request, it is highly probable that "this compound" is a typographical error and you are referring to one of two similarly named proteins: OAS2 or ACAA2 .
This guide provides comprehensive information on both OAS2 and ACAA2 to ensure you find the support you need. Please select the protein relevant to your research.
-
OAS2 (2'-5'-Oligoadenylate Synthetase 2): An interferon-stimulated enzyme crucial for the innate immune response to viral infections.
-
ACAA2 (Acetyl-CoA Acyltransferase 2): A mitochondrial enzyme that plays a key role in the final step of fatty acid β-oxidation.
OAS2 (2'-5'-Oligoadenylate Synthetse 2) Technical Support
Frequently Asked Questions (FAQs)
Q1: What is the primary function of OAS2?
A1: OAS2 is an interferon-induced enzyme that plays a critical role in the cellular innate antiviral response.[1][2][3] Upon activation by double-stranded RNA (dsRNA), typically present during viral replication, OAS2 synthesizes 2',5'-oligoadenylates (2-5A).[1][3] These 2-5A molecules then activate RNase L, an endoribonuclease that degrades viral and cellular RNA, thereby inhibiting protein synthesis and halting viral replication.[1][3][4]
Q2: How is OAS2 expression regulated?
A2: OAS2 expression is induced by type I interferons (IFN-α and IFN-β).[1] Viral infections can trigger the production of interferons, which in turn upregulate the expression of OAS2 as part of the antiviral response.[5]
Q3: What are the best practices for storing recombinant OAS2 protein?
A3: For optimal stability, recombinant OAS2 protein should be stored at -20°C or -80°C for long-term storage. For short-term storage (a few days to a week), 4°C is acceptable. It is highly recommended to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.[6][7] Adding a cryoprotectant like glycerol to a final concentration of 20-50% can also enhance stability during frozen storage.
Troubleshooting Guide: OAS2 Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak signal in Western Blot | Low protein expression in your cell line. | Confirm OAS2 expression in your cell type. Treat cells with interferon-alpha to induce OAS2 expression.[8][9] |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. Use fresh lysates for your experiments.[6][7] | |
| Inefficient antibody. | Use a validated antibody for your specific application (e.g., Western Blotting). Check the antibody datasheet for recommended dilutions and protocols.[8][9] | |
| Inconsistent results in activity assays | Improper storage of OAS2. | Aliquot and store the protein at -80°C. Avoid repeated freeze-thaw cycles.[6][7] |
| Inactive enzyme. | Ensure your assay buffer conditions are optimal for OAS2 activity. Confirm the presence of dsRNA, which is required for activation.[3] | |
| Reagent degradation. | Use fresh ATP and other critical reagents for the activity assay. |
Experimental Protocols
Protocol 1: Western Blotting for OAS2 Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against OAS2 (at the manufacturer's recommended dilution) overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
Protocol 2: OAS2 Activity Assay (ELISA-based)
This protocol is a general guideline for an ELISA-based activity assay. Specific kit instructions should be followed.[10]
-
Plate Preparation:
-
Use a microplate pre-coated with an antibody specific for human OAS2.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells.
-
Add a biotin-conjugated antibody specific for OAS2 and incubate.
-
Wash the wells.
-
Add Avidin-HRP to each well and incubate.
-
Wash the wells.
-
Add a TMB substrate solution and incubate until a color change is observed.
-
Add a stop solution.
-
Measure the absorbance at 450 nm. The OAS2 concentration is determined by comparing the sample OD to the standard curve.
-
Signaling Pathway and Workflow Diagrams
Caption: OAS2 signaling pathway in the innate antiviral response.
Caption: General workflow for Western Blotting experiments.
ACAA2 (Acetyl-CoA Acyltransferase 2) Technical Support
Frequently Asked Questions (FAQs)
Q1: What is the function of ACAA2?
A1: ACAA2, also known as 3-ketoacyl-CoA thiolase, is a mitochondrial enzyme that catalyzes the final step of the fatty acid β-oxidation spiral.[11] This process breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[12] ACAA2 has also been linked to cellular processes like apoptosis.[11]
Q2: Where is ACAA2 located within the cell?
A2: ACAA2 is primarily located in the mitochondrial matrix.[11]
Q3: What are the recommended storage conditions for recombinant ACAA2 protein?
A3: For long-term storage, recombinant ACAA2 should be stored frozen at -20°C or -80°C.[13] To maintain stability, it is recommended to add a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) and to avoid multiple freeze-thaw cycles by aliquoting the protein.[13] For short-term storage of a few weeks, 4°C is suitable.[13]
Troubleshooting Guide: ACAA2 Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of purified recombinant ACAA2 | Protein instability. | Purify at 4°C and add protease inhibitors to all buffers. |
| Improper refolding. | If expressed as inclusion bodies, optimize the refolding protocol by adjusting buffer pH, temperature, and refolding time. | |
| Reduced enzymatic activity | Protein degradation. | Store aliquots at -80°C with a carrier protein and avoid repeated freeze-thaw cycles.[13] |
| Incorrect assay conditions. | Ensure the substrate (3-ketoacyl-CoA) is not degraded and that the assay buffer has the optimal pH and ionic strength. | |
| Non-specific bands in Western Blot | Antibody cross-reactivity. | Use a monoclonal antibody specific for ACAA2. Perform a BLAST search to check for homology with other proteins. |
| Protein aggregation. | Ensure complete denaturation of the sample by boiling in Laemmli buffer before loading on the gel. |
Experimental Protocols
Protocol 1: ACAA2 Western Blot Analysis
-
Mitochondrial Fractionation (Optional):
-
Homogenize cells or tissues in mitochondrial isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
Lyse the mitochondrial pellet with a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysate.
-
Denature 20-40 µg of protein in Laemmli buffer by boiling for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against ACAA2 overnight at 4°C.[14][15]
-
Wash three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash three times with TBST and detect with an ECL substrate.
-
Protocol 2: ACAA2 Thiolase Activity Assay
This is a spectrophotometric assay that measures the thiolytic cleavage of a substrate.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl).
-
Add Coenzyme A (CoA) and the substrate (e.g., acetoacetyl-CoA).
-
-
Assay Measurement:
-
Add the ACAA2-containing sample to the reaction mixture.
-
Monitor the decrease in absorbance of the enolate form of the substrate at the appropriate wavelength (e.g., 303 nm for acetoacetyl-CoA) using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the ACAA2 activity.
-
Signaling Pathway and Workflow Diagrams
Caption: The role of ACAA2 in the fatty acid β-oxidation pathway.
Caption: A general workflow for recombinant protein purification.
References
- 1. sinobiological.com [sinobiological.com]
- 2. OAS2 Gene: Function, Role in Immunity & Disease [learn.mapmygenome.in]
- 3. uniprot.org [uniprot.org]
- 4. OAS2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. genextgenomics.com [genextgenomics.com]
- 8. OAS2 antibody (19279-1-AP) | Proteintech [ptglab.com]
- 9. OAS2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. ACAA2 - Wikipedia [en.wikipedia.org]
- 12. What are ACAA2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. raybiotech.com [raybiotech.com]
- 14. ACAA2 Monoclonal Antibody (OTI2F6) (MA5-26256) [thermofisher.com]
- 15. ACAA2 (F4Y9U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: OAC2 Treatment for OCT4 Activation
Disclaimer: OAC2, or Oct4-Activating Compound 2, is a structural analog of OAC1, a small molecule identified through high-throughput screening to activate the OCT4 promoter.[1][2][3] The information provided here is based on published research and general principles of optimizing small molecule treatment for transcription factor activation. Experimental conditions should be optimized for your specific cell type and research question.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate OCT4?
A1: this compound is a small molecule, a structural analog of OAC1, that has been shown to activate the promoter of OCT4 (Octamer-binding transcription factor 4), a key pluripotency factor.[1][3] The precise mechanism of OAC1, and by extension this compound, is not fully elucidated but it appears to increase the transcription of the OCT4-Nanog-Sox2 triad, which forms the core transcriptional regulatory circuitry in embryonic stem cells.[2][4] This action is independent of the p53-p21 pathway and Wnt-β-catenin signaling.[2][4] OAC1 has also been shown to increase the transcription of Tet1, a gene involved in DNA demethylation, suggesting a role in epigenetic modification.[2]
Q2: What is the optimal concentration of this compound for OCT4 activation?
A2: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to identify the concentration that provides maximal OCT4 activation with minimal cytotoxicity. Based on studies with the related compound OAC1, a starting range of 1-10 µM can be considered.
Q3: How long should I treat my cells with this compound to see maximal OCT4 activation?
A3: The timing for maximal OCT4 activation after this compound treatment will vary depending on the cell type and its baseline OCT4 expression. A time-course experiment is crucial for determining the optimal treatment duration. Generally, effects on transcription factor expression can be observed within hours to a few days. For OCT4, which is involved in complex regulatory networks, a time-course of 6, 12, 24, 48, and 72 hours is a reasonable starting point.
Q4: Can this compound be used in combination with other reprogramming factors?
A4: Yes, OAC1 and its analogs, including this compound, have been shown to enhance the efficiency of iPSC (induced pluripotent stem cell) reprogramming when used in combination with the four reprogramming factors (Oct4, Sox2, c-Myc, and Klf4).[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in OCT4 mRNA levels after this compound treatment. | 1. Suboptimal this compound concentration. 2. Incorrect treatment timing. 3. Poor cell health. 4. Inefficient RNA extraction or qPCR assay. | 1. Perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak response time. 3. Ensure cells are healthy and in the exponential growth phase before treatment. Perform a viability assay (e.g., MTT or Trypan Blue) to check for cytotoxicity. 4. Verify the quality and quantity of your RNA. Run positive and negative controls for your qPCR, and check primer efficiency. |
| Increased OCT4 mRNA but no change in OCT4 protein levels. | 1. Insufficient time for protein translation and accumulation. 2. Increased protein degradation. 3. Issues with Western blot or immunofluorescence protocol. | 1. Extend the treatment duration or the time between treatment and sample collection to allow for protein synthesis. 2. Consider co-treatment with a proteasome inhibitor (e.g., MG132) as a control to assess protein stability. 3. Optimize your antibody concentrations and incubation times. Ensure your lysis buffer is effective and run positive controls for the OCT4 antibody. |
| High variability in OCT4 activation between experiments. | 1. Inconsistent cell passage number or confluency. 2. Variability in this compound solution preparation or storage. 3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. 2. Prepare fresh this compound solutions from a stock solution stored under recommended conditions. Aliquot the stock to avoid multiple freeze-thaw cycles. 3. Ensure precise and consistent timing for all treatment and incubation steps. |
| Observed cytotoxicity at effective this compound concentrations. | 1. This compound concentration is too high. 2. The specific cell line is sensitive to the compound or the solvent (e.g., DMSO). | 1. Re-evaluate the dose-response curve to find a concentration that balances efficacy and toxicity. 2. Lower the final concentration of the solvent in the culture medium. Include a vehicle-only control in all experiments. |
Experimental Protocols
Dose-Response Experiment for this compound
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: The following day, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a fixed period (e.g., 24 or 48 hours).
-
Analysis: Harvest the cells and analyze OCT4 expression at the mRNA (qRT-PCR) and protein (Western blot) levels. A cell viability assay should be performed in parallel.
Time-Course Experiment for this compound
-
Cell Seeding: Plate cells as described for the dose-response experiment.
-
Treatment: The next day, treat the cells with the optimal concentration of this compound determined from the dose-response experiment.
-
Sample Collection: Harvest cells at various time points after treatment (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze OCT4 expression at both the mRNA and protein levels for each time point.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on OCT4 mRNA Expression
| This compound Concentration (µM) | Fold Change in OCT4 mRNA (vs. Vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 0.1 | 1.2 | 98 |
| 1.0 | 2.5 | 95 |
| 5.0 | 4.8 | 92 |
| 10.0 | 5.1 | 85 |
| 25.0 | 3.5 | 60 |
Table 2: Hypothetical Time-Course of OCT4 Activation by 5 µM this compound
| Time (Hours) | Fold Change in OCT4 mRNA | Fold Change in OCT4 Protein |
| 0 | 1.0 | 1.0 |
| 6 | 2.1 | 1.2 |
| 12 | 4.5 | 2.3 |
| 24 | 4.8 | 3.9 |
| 48 | 3.2 | 4.2 |
| 72 | 1.8 | 3.5 |
Visualizations
Caption: Hypothetical signaling pathway for this compound-mediated OCT4 activation.
Caption: Workflow for optimizing this compound treatment timing and concentration.
Caption: Troubleshooting flowchart for suboptimal OCT4 activation.
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: iPSC Reprogramming with OAC2
Welcome to the technical support center for induced pluripotent stem cell (iPSC) reprogramming. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on utilizing OAC2 to enhance iPSC colony yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve iPSC generation?
A1: this compound is a small molecule that functions as an Oct4-activating compound. Oct4 is a master regulator of pluripotency and is essential for the reprogramming process. This compound enhances iPSC generation by activating the expression of the Oct4 gene through its promoter.[1] This leads to a significant increase in reprogramming efficiency and accelerates the timeline for the appearance of iPSC colonies.[1][2]
Q2: What is the expected increase in iPSC colony yield when using this compound?
A2: Studies have shown that this compound, along with its structural analogs, can enhance reprogramming efficiency by as much as fourfold.[1][2] This can result in a reprogramming efficiency of up to 2.75% when used in combination with the four standard reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).[1][2]
Q3: How much faster can I expect to see iPSC colonies when using this compound?
A3: The use of this compound can accelerate the appearance of iPSC colonies by 3 to 4 days compared to standard reprogramming methods.[1][2]
Q4: What is the optimal concentration of this compound to use in my experiments?
A4: A concentration of 1 µM for this compound has been used effectively in reporter assays to activate Oct4 and Nanog promoters.[1] However, the optimal concentration may vary depending on the specific cell type and reprogramming protocol. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific conditions.
Q5: Can this compound be used with different iPSC reprogramming methods?
A5: this compound is typically used as a supplement to established reprogramming methods that utilize the Yamanaka factors (Oct4, Sox2, Klf4, c-Myc). It is compatible with various vector-based systems, including retroviral, lentiviral, and non-integrating episomal vectors.[3]
Troubleshooting Guide: Low iPSC Colony Yield
This guide addresses common issues that can lead to a low yield of iPSC colonies, even when using this compound, and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very few colonies appearing | 1. Suboptimal Reprogramming Factor Expression: Inefficient delivery or expression of the Yamanaka factors. | - Verify the integrity and titer of your viral vectors or the efficiency of your transfection method. - Optimize the multiplicity of infection (MOI) for viral transduction or the amount of DNA/RNA for transfection. |
| 2. Poor Starting Cell Quality: Somatic cells are senescent, unhealthy, or have a low proliferation rate. | - Use early-passage somatic cells (ideally below passage 5). - Ensure cells are actively dividing at the time of reprogramming. - Perform quality control on your starting cell population (e.g., check for mycoplasma contamination). | |
| 3. Incorrect this compound Concentration or Timing: The concentration of this compound is too high (toxic) or too low (ineffective), or it is not present during the critical window of reprogramming. | - Perform a titration experiment to find the optimal this compound concentration for your cell type (e.g., 0.5 µM, 1 µM, 2 µM). - Add this compound to the reprogramming medium starting from day 1 after transduction/transfection and maintain its presence during the initial phase of colony formation. | |
| Colonies are small, differentiate quickly, or have poor morphology | 1. Suboptimal Culture Conditions: Inappropriate media formulation, infrequent media changes, or incorrect atmospheric conditions. | - Use a high-quality, validated iPSC culture medium and change it daily. - Ensure the incubator is properly calibrated for temperature (37°C), CO2 (5%), and humidity. - Consider using hypoxic conditions (e.g., 5% O2), as this has been shown to enhance reprogramming. |
| 2. Inadequate Feeder Cell Support (if applicable): Feeder cells are of poor quality, are plated too sparsely, or are not properly inactivated. | - Use high-quality, mitotically inactivated feeder cells (e.g., mouse embryonic fibroblasts - MEFs). - Ensure the feeder layer is confluent and evenly distributed. | |
| 3. Premature Passaging: Colonies are picked before they are well-established and compact. | - Allow colonies to grow to a sufficient size with well-defined borders before attempting to passage them. | |
| High levels of cell death after transduction/transfection | 1. Toxicity from Reprogramming Method: Viral transduction or transfection reagents can be cytotoxic. | - Optimize the amount of virus or transfection reagent used. - Ensure cells are healthy and at the optimal density before introducing the reprogramming factors. |
| 2. Inappropriate Seeding Density: Cell density is too low, leading to a lack of cell-to-cell contact and survival signals. | - Optimize the seeding density of your somatic cells for the reprogramming experiment. |
Quantitative Data on this compound in iPSC Reprogramming
The following table summarizes the reported effects of this compound on iPSC generation.
| Parameter | Effect of this compound | Reference |
| Reprogramming Efficiency | Up to a fourfold increase | [1][2] |
| Maximum Reported Efficiency | Up to 2.75% | [1][2] |
| Time to Colony Appearance | Accelerated by 3-4 days | [1][2] |
| Effective Concentration (in vitro assays) | 1 µM | [1] |
Experimental Protocols
Detailed Protocol for iPSC Generation from Human Fibroblasts using this compound
This protocol outlines the generation of iPSCs from human dermal fibroblasts using a retroviral delivery of the Yamanaka factors, supplemented with this compound.
Materials:
-
Human dermal fibroblasts (low passage)
-
Fibroblast culture medium (e.g., DMEM + 10% FBS)
-
Retroviral vectors for Oct4, Sox2, Klf4, and c-Myc
-
Polybrene
-
iPSC reprogramming medium (e.g., KnockOut DMEM/F12 supplemented with Serum Replacement, NEAA, L-glutamine, β-mercaptoethanol, and bFGF)
-
This compound (stock solution in DMSO)
-
Mitotically inactivated MEF feeder cells
-
Gelatin-coated tissue culture plates
-
Standard cell culture equipment
Procedure:
-
Day -2: Seeding Fibroblasts:
-
Plate human fibroblasts on a 6-well plate at a density of 5 x 10^4 cells per well in fibroblast culture medium.
-
-
Day -1: Prepare for Transduction:
-
Ensure fibroblasts are healthy and have reached approximately 50-60% confluency.
-
-
Day 0: Retroviral Transduction:
-
Aspirate the fibroblast medium and replace it with fresh medium containing polybrene (final concentration 4-8 µg/mL).
-
Add the retroviral supernatants for Oct4, Sox2, Klf4, and c-Myc to the cells.
-
Incubate for 24 hours.
-
-
Day 1: Medium Change and this compound Addition:
-
Remove the virus-containing medium and wash the cells gently with PBS.
-
Add fresh fibroblast medium to the cells.
-
-
Day 2: Replate onto Feeder Cells:
-
Trypsinize the transduced fibroblasts and replate them onto a 10 cm dish containing mitotically inactivated MEF feeder cells.
-
Use iPSC reprogramming medium.
-
-
Day 3 onwards: this compound Supplementation and Culture:
-
Begin supplementing the iPSC reprogramming medium with this compound at a final concentration of 1 µM.
-
Change the medium daily with fresh iPSC reprogramming medium containing this compound.
-
Monitor the plates for the emergence of iPSC-like colonies, which typically appear around days 10-14.
-
-
Colony Picking and Expansion:
-
Once colonies have reached a suitable size and exhibit characteristic iPSC morphology (compact, well-defined borders), manually pick them and transfer them to a new plate with fresh feeder cells for expansion.
-
Continue to culture the expanded clones in iPSC medium without this compound.
-
-
Characterization of iPSC Clones:
-
Characterize the established iPSC lines for pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-4, TRA-1-60) and their differentiation potential into the three germ layers.
-
Visualizations
Signaling Pathway of this compound in Pluripotency Induction
Caption: this compound activates the Oct4 gene promoter, leading to enhanced pluripotency and iPSC reprogramming.
Experimental Workflow for iPSC Generation with this compound
Caption: Workflow for generating iPSCs using Yamanaka factors and this compound.
Troubleshooting Logic for Low iPSC Colony Yield
Caption: A logical flowchart for troubleshooting low iPSC colony yield.
References
Validation & Comparative
Validating Pluripotency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of pluripotency is a critical step in harnessing the potential of induced pluripotent stem cells (iPSCs). This guide provides a comparative overview of methodologies for validating pluripotency markers, with a focus on objective data presentation and detailed experimental protocols. We will explore established induction methods and provide a framework for evaluating novel compounds, such as the hypothetical OAC2, an oxime-based Acetyl-CoA Carboxylase 2 inhibitor.
The gold standard for confirming pluripotency involves assessing a panel of specific markers and the cell's ability to differentiate into the three primary germ layers.[1][2] Pluripotency markers are broadly categorized into cell surface markers and transcription factors.[3] Key transcription factors like Oct4, Sox2, and Nanog are essential for maintaining the pluripotent state and are rapidly downregulated during differentiation.[3] Commonly used cell surface markers for identifying pluripotent stem cells without destroying the cell membrane include SSEA4 and Tra-1-60.[3]
Comparative Analysis of Pluripotency Induction Methods
The generation of iPSCs can be achieved through various methods, each with its own set of advantages and disadvantages. The most common approach involves the forced expression of the "Yamanaka factors": Oct4, Sox2, Klf4, and c-Myc (OSKM).[4] However, concerns over the use of integrating viruses have led to the development of non-viral methods, including the use of episomal DNA, synthetic mRNA, microRNAs, and direct protein delivery.[5][6][7] Small molecules are also being investigated to replace or enhance the efficiency of reprogramming factors.[4]
The following table summarizes the expression of key pluripotency markers following induction by various methods. While specific data for this compound is not yet publicly available, "Compound X" is used as a placeholder to illustrate how a novel compound would be evaluated against established techniques.
| Induction Method | Oct4 Expression | Sox2 Expression | Nanog Expression | SSEA-4 Expression | TRA-1-60 Expression | Notes |
| Retroviral OSKM | High | High | High | High | High | High efficiency but carries a risk of genomic integration.[6] |
| Episomal DNA | High | High | High | High | High | Non-integrating method, but with lower efficiency compared to viral methods.[6] |
| Synthetic mRNA | High | High | High | High | High | Integration-free and can have high efficiency, but requires repeated transfections.[5][7] |
| microRNA (e.g., miR-302/367) | High | High | High | High | High | Can reprogram cells with higher efficiency than retroviral systems.[7] |
| Compound X (Hypothetical) | To be determined | To be determined | To be determined | To be determined | To be determined | Efficacy and marker expression profile would need to be established through rigorous experimentation. |
Experimental Protocols for Marker Validation
Accurate validation of pluripotency requires a multi-pronged approach, utilizing several complementary techniques to assess gene and protein expression.
Immunocytochemistry (ICC)
Immunocytochemistry is used to visualize the presence and subcellular localization of pluripotency-associated proteins.
Protocol:
-
Cell Fixation: Fix pluripotent stem cell colonies in 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular antigens like Oct4, Sox2, and Nanog.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin or donkey serum) for at least 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific to pluripotency markers (e.g., mouse anti-Oct4, rabbit anti-Sox2, goat anti-Nanog, mouse anti-SSEA-4, mouse anti-TRA-1-60) overnight at 4°C. Antibody combinations should be chosen carefully to avoid cross-reactivity.[3]
-
Secondary Antibody Incubation: After washing with PBS, incubate the cells with fluorescently labeled secondary antibodies (e.g., donkey anti-mouse IgG, donkey anti-rabbit IgG, donkey anti-goat IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of pluripotency-related genes.
Protocol:
-
RNA Extraction: Isolate total RNA from the iPSC colonies using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for pluripotency genes (e.g., OCT4, SOX2, NANOG, KLF4). Include a housekeeping gene (e.g., GAPDH or ACTIN) for normalization.[8]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.
Western Blotting
Western blotting is used to detect and quantify the total amount of a specific protein in a cell lysate.
Protocol:
-
Protein Extraction: Lyse the iPSC colonies in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against pluripotency markers, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathways and Experimental Workflows
The maintenance of pluripotency is regulated by a complex network of signaling pathways. The TGF-β/Activin/Nodal pathway, for instance, is crucial for maintaining the pluripotency of human embryonic stem cells through the activation of Smad2/3, which in turn activates NANOG expression.[9]
Below are diagrams illustrating a key pluripotency signaling pathway and a typical experimental workflow for validating pluripotency markers.
Caption: TGF-β/Activin/Nodal signaling pathway in maintaining pluripotency.
Caption: Experimental workflow for the validation of pluripotency markers.
References
- 1. Validation of Pluripotency of Human Induced Pluripotent Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods for Pluripotent Stem Cell Characterization: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Viral Methods For Generating Integration-Free, Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Methods of induced pluripotent stem cells for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
OAC2 vs. OAC1 in Cellular Reprogramming: A Comparative Analysis
In the landscape of cellular reprogramming, small molecules that enhance the efficiency of generating induced pluripotent stem cells (iPSCs) are of paramount importance for researchers and drug development professionals. Among these, Oct4-activating compound 1 (OAC1) and its structural analog, OAC2, have emerged as significant enhancers of reprogramming efficiency. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal compound for their studies.
Quantitative Comparison of Reprogramming Efficiency
A key study directly compared the effects of OAC1 and this compound on the efficiency of iPSC generation from mouse embryonic fibroblasts (MEFs) using the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM). The results demonstrate that both compounds significantly enhance reprogramming efficiency compared to the factors alone.
| Treatment | Reprogramming Efficiency (%)[1] | Fold Enhancement vs. 4F alone[1] |
| 4F (OSKM) alone | ~0.7% | 1x |
| 4F + OAC1 | ~2.5% | ~3.6x |
| 4F + this compound | ~2.75% | ~3.9x |
As the data indicates, both OAC1 and this compound substantially increase the yield of iPSC colonies. Notably, this compound demonstrated a slightly higher reprogramming efficiency than OAC1 in these experiments.[1]
Kinetics of iPSC Colony Appearance
Beyond the final efficiency, the speed at which iPSC colonies appear is a critical factor in reprogramming experiments. Both OAC1 and this compound were found to accelerate the reprogramming process.
| Treatment | Time to Appearance of First Colonies (days)[1] |
| 4F (OSKM) alone | 8 - 10 |
| 4F + OAC1 | 3 - 4 |
| 4F + this compound | 3 - 4 |
The addition of either OAC1 or this compound to the reprogramming cocktail led to the emergence of iPSC colonies 3 to 4 days earlier than with the transcription factors alone.[1]
Mechanism of Action: Activation of Pluripotency Factors
The enhanced reprogramming efficiency of OAC1 and this compound is attributed to their ability to activate key pluripotency-associated gene promoters.
| Compound | Oct4 Promoter Activation (relative to control)[1] | Nanog Promoter Activation (relative to control)[1] |
| OAC1 | Significant Activation | Significant Activation |
| This compound | Significant Activation | Significant Activation |
Both compounds were shown to activate luciferase reporter genes driven by the Oct4 and Nanog promoters.[1] This suggests a shared mechanism of action centered on the upregulation of the core pluripotency network. Further studies have shown that OAC1 increases the transcription of the Oct4-Nanog-Sox2 triad and Tet1, a gene involved in DNA demethylation.[1][2] The mechanism of OAC1 appears to be independent of the p53-p21 pathway and Wnt-β-catenin signaling.[1][2]
Experimental Protocols
iPSC Generation from Mouse Embryonic Fibroblasts (MEFs)
This protocol outlines the key steps for inducing pluripotency in MEFs using the four reprogramming factors in combination with OAC1 or this compound.
-
Cell Culture: MEFs are cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 1x non-essential amino acids, and 1x penicillin/streptomycin.
-
Viral Transduction: MEFs are transduced with retroviruses expressing the four reprogramming factors: Oct4, Sox2, Klf4, and c-Myc.
-
Compound Treatment: Two days post-transduction, cells are replated onto a feeder layer of mitotically inactivated MEFs. The culture medium is switched to mouse embryonic stem cell (ESC) medium. OAC1 or this compound is added to the medium at a final concentration of 1 µM. The medium containing the compound is replaced every other day.
-
iPSC Colony Identification and Picking: iPSC colonies with typical ESC morphology (round, compact, with well-defined borders) are identified starting from day 7-10. Colonies are manually picked and expanded for further characterization.
-
Quantification of Reprogramming Efficiency: The number of alkaline phosphatase-positive colonies is counted on day 18 post-transduction. The efficiency is calculated as the number of iPSC colonies divided by the initial number of plated MEFs.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the effect of OAC1 and this compound on the transcriptional activity of the Oct4 and Nanog promoters.
-
Cell Transfection: HEK293T cells are co-transfected with a luciferase reporter plasmid containing either the Oct4 or Nanog promoter and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: 24 hours post-transfection, the cells are treated with OAC1 or this compound at various concentrations. A DMSO control is included.
-
Luciferase Activity Measurement: After 24-48 hours of treatment, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.
Visualizations
References
A Comparative Guide to the Functional Characterization of iPSC-Derived Cardiomyocytes
This guide provides a comprehensive comparison of methodologies for generating human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), with a focus on their functional characterization. While direct information on "OAC2-generated cardiomyocytes" is not extensively available in the provided search results, we will focus on a prevalent and well-characterized method: the temporal modulation of the Wnt/β-catenin signaling pathway using small molecules. This approach will be compared with alternative cardiomyocyte generation techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the functional capabilities and experimental considerations of different hiPSC-CM platforms.
I. Comparison of Cardiomyocyte Generation Methods
The generation of hiPSC-CMs has become a vital tool for cardiovascular research, disease modeling, and drug discovery.[1] Various protocols exist, each with distinct advantages and resulting in cardiomyocytes with different characteristics.[2] Here, we compare the widely used small molecule-based Wnt/β-catenin modulation method with other alternatives.
Table 1: Comparison of Cardiomyocyte Differentiation Protocols
| Feature | Small Molecule-Based (Wnt/β-catenin Modulation) | Growth Factor-Based Differentiation | Direct Reprogramming |
| Principle | Temporal modulation of Wnt signaling using small molecules (e.g., CHIR99021, IWR-1/Wnt-C59) to mimic embryonic development.[3][4][5] | Utilizes recombinant growth factors like Activin A and BMP4 to direct differentiation.[2] | Direct conversion of somatic cells (e.g., fibroblasts) into cardiomyocytes using a cocktail of transcription factors (e.g., Gata4, Mef2c, Tbx5).[6] |
| Differentiation Efficiency | High, often >80-90% cardiac troponin T positive (cTnT+).[5][7] | Variable and often lower than small molecule methods.[2] | Efficiency can be low and variable. |
| Purity of Cardiomyocytes | High purity can be achieved, further enhanced by metabolic selection (glucose starvation).[5][7] | Often results in mixed cell populations requiring further purification. | Can result in a heterogeneous population of partially or fully reprogrammed cells. |
| Cost-Effectiveness | Generally cost-effective due to the use of small molecules instead of expensive growth factors.[2] | Can be expensive due to the high cost of recombinant proteins. | Can be cost-effective, but viral vectors for transcription factor delivery can add to the cost. |
| Maturity of Cardiomyocytes | Generated cardiomyocytes are typically immature, resembling fetal cardiomyocytes.[8] | Similar to small molecule methods, results in immature cardiomyocytes. | The maturity of directly reprogrammed cardiomyocytes can vary. |
| Scalability | Highly scalable for high-throughput screening applications.[7] | Less scalable due to cost and variability. | Scalability can be a challenge due to lower efficiency. |
II. Functional Characterization of Generated Cardiomyocytes
The functional assessment of hiPSC-CMs is crucial to ensure their suitability for various applications. Key aspects of characterization include electrophysiology, calcium handling, and metabolic analysis.
Table 2: Functional Properties of hiPSC-Derived Cardiomyocytes
| Parameter | Method of Measurement | Typical Findings in hiPSC-CMs |
| Electrophysiology | ||
| Action Potential | Patch-Clamp[9] | Spontaneous action potentials with variable morphologies (ventricular, atrial, and nodal-like).[8] |
| Ion Channel Currents (INa, ICa,L, IKr, IKs) | Voltage-Clamp | Presence of key cardiac ion channels, though often at immature levels. |
| Field Potential Duration | Microelectrode Array (MEA)[10] | Rate-dependent changes in field potential duration.[10] |
| Conduction Velocity | Microelectrode Array (MEA)[10] | Slower conduction velocity compared to adult cardiomyocytes.[10] |
| Calcium Handling | ||
| Calcium Transients | Calcium Imaging (e.g., with Fluo-4 AM)[11] | Spontaneous and electrically stimulated calcium transients.[12] The sarcoplasmic reticulum is functional but immature.[12][13] |
| Sarcoplasmic Reticulum (SR) Ca2+ Content | Caffeine Application[12][13] | Caffeine-inducible calcium release confirms a functional SR.[12][13] |
| Metabolism | ||
| Substrate Utilization | Extracellular Flux Analysis (e.g., Seahorse) | Immature hiPSC-CMs primarily rely on glycolysis, while mature cardiomyocytes favor fatty acid oxidation.[14] |
| Mitochondrial Respiration | Extracellular Flux Analysis[15] | Measurable basal and maximal mitochondrial respiration. |
III. Experimental Protocols
Detailed methodologies are essential for reproducible functional characterization of hiPSC-CMs.
1. Small Molecule-Based Cardiomyocyte Differentiation (Wnt/β-catenin Modulation)
This protocol is adapted from methods described in the literature and involves a two-step modulation of Wnt signaling.[3][7][16]
-
Day 0: Plate hiPSCs on Matrigel-coated plates. When cells reach 80-90% confluency, replace the maintenance medium with RPMI 1640 medium supplemented with B27 minus insulin and a GSK3 inhibitor (e.g., CHIR99021).[16]
-
Day 2: Replace the medium with RPMI 1640 with B27 minus insulin containing a Wnt inhibitor (e.g., IWR-1 or Wnt-C59).
-
Day 4: Change the medium to RPMI 1640 with B27 minus insulin.
-
Day 6 onwards: Change the medium every 2-3 days with RPMI 1640 supplemented with B27. Spontaneously contracting cells should appear between days 8 and 12.
-
Purification (Optional): To increase purity, from day 10, culture cells in glucose-free RPMI 1640 medium supplemented with lactate for 4-6 days.[7]
2. Electrophysiological Analysis using Patch-Clamp
This protocol allows for the detailed characterization of action potentials and ion channel currents in single cardiomyocytes.[9]
-
Cell Preparation: Dissociate beating cardiomyocyte cultures into single cells using a gentle enzymatic digestion (e.g., with collagenase and trypsin) and re-plate them at a low density on fibronectin-coated coverslips. Allow cells to recover for several days.
-
Recording:
-
Place a coverslip with adherent cardiomyocytes in a recording chamber on an inverted microscope.
-
Perfuse with an external solution (e.g., Tyrode's solution).
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the membrane patch to achieve whole-cell configuration.
-
For action potential recordings, use current-clamp mode. For ion current recordings, use voltage-clamp mode and apply specific voltage protocols and pharmacological blockers to isolate the current of interest.[17]
-
3. Calcium Imaging
This method visualizes intracellular calcium dynamics.[12][13][18]
-
Dye Loading: Incubate the cardiomyocyte culture with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 15-30 minutes at 37°C.
-
Imaging:
-
Mount the culture on a fluorescence microscope equipped with a high-speed camera.
-
Perfuse with a physiological saline solution.
-
Record fluorescence intensity changes over time from spontaneously contracting cells or in response to electrical field stimulation.
-
To assess sarcoplasmic reticulum calcium content, rapidly apply caffeine (10-20 mM) and measure the amplitude of the resulting calcium transient.[12][13]
-
4. Metabolic Analysis using Extracellular Flux Analyzer
This technique measures cellular metabolism in real-time.[15]
-
Cell Seeding: Seed dissociated cardiomyocytes into the wells of a specialized microplate pre-coated with an extracellular matrix protein (e.g., laminin).[15]
-
Assay:
-
The day of the assay, replace the culture medium with a specific assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and fatty acids).
-
Place the plate into the extracellular flux analyzer.
-
To assess mitochondrial respiration, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
To measure glycolysis, perform a glycolysis stress test by sequentially injecting glucose, oligomycin, and 2-deoxyglucose.
-
IV. Mandatory Visualizations
Diagram 1: Wnt/β-catenin Signaling Pathway in Cardiomyocyte Differentiation
Caption: Wnt/β-catenin pathway modulation for cardiomyocyte differentiation.
Diagram 2: Experimental Workflow for Functional Characterization
Caption: Workflow for the functional characterization of hiPSC-CMs.
References
- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. Morpho-functional comparison of differentiation protocols to create iPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Differentiation Protocols of Human-Induced Pluripotent Stem Cells into Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Approaches to Program Cells to Differentiate into Cardiomyocytes in Myocardial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemically Defined and Small Molecule-Based Generation of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The electrophysiological development of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological Analysis of hiPSC-Derived Cardiomyocytes Using a Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation and Characterization of Functional Cardiomyocytes Derived from Human T Cell-Derived Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Calcium handling maturation and adaptation to increased substrate stiffness in human iPSC-derived cardiomyocytes: The impact of full-length dystrophin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Determinants in Cardiomyocyte Function and Heart Regenerative Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardized bioenergetic profiling of adult mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Characterization of Human Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium Handling in Human Induced Pluripotent Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Expression Changes Induced by Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of different Histone Deacetylase (HDAC) inhibitors on gene expression. By presenting quantitative data from various studies, detailed experimental protocols, and visualizations of key cellular processes, this document aims to facilitate a deeper understanding of the molecular mechanisms of these epigenetic drugs and to inform future research and therapeutic development.
Introduction to HDAC Inhibitors and Their Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure, which is generally associated with transcriptional repression. HDAC inhibitors are compounds that block the activity of these enzymes, resulting in the accumulation of acetylated histones. This "hyperacetylation" leads to a more relaxed and open chromatin state, allowing for the transcription of genes that were previously silenced, including critical tumor suppressor genes.[1][2]
Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors and signaling molecules, thereby influencing their stability and activity.[2][3] Consequently, HDAC inhibitors can modulate a wide range of cellular processes, such as cell cycle progression, apoptosis (programmed cell death), and cellular differentiation.[3][4]
HDAC inhibitors can be broadly categorized into two main groups:
-
Pan-HDAC inhibitors: These compounds, such as Vorinostat (SAHA) and Panobinostat, target multiple HDAC isoforms.[1]
-
Class-selective inhibitors: These agents exhibit specificity for certain classes of HDACs. For example, Entinostat (MS-275) selectively inhibits Class I HDACs (HDAC1, 2, and 3).[1][5]
This differential selectivity can lead to distinct gene expression profiles and, consequently, different cellular outcomes and therapeutic effects.[1]
Comparative Analysis of Gene Expression Signatures
The impact of HDAC inhibitors on the transcriptome can vary significantly depending on the specific inhibitor, its concentration, the cell type treated, and the duration of treatment. While there are overlapping effects, distinct differences in the number and identity of regulated genes are commonly observed.
Quantitative Overview of Differentially Expressed Genes
The following table summarizes findings from several studies, providing a quantitative comparison of the number of genes significantly up- or down-regulated by different HDAC inhibitors in various cancer cell lines.
| HDAC Inhibitor | Class | Cell Line(s) | Up-regulated Genes | Down-regulated Genes |
| Vorinostat (SAHA) | Pan-HDAC | Gastric Cancer (AGS) | 1014 | 760 |
| Gastric Cancer (KATO-III) | 164 | 191 | ||
| HL60 (Leukemia) | 3772 | 3670 | ||
| Romidepsin (FK228) | Class I selective | Cutaneous T-Cell Lymphoma (CTCL) | Variable (patient-specific) | Variable (patient-specific) |
| Panobinostat (LBH589) | Pan-HDAC | Multiple Myeloma (Bortezomib-resistant) | Upregulation of most class II and IV HDACs | Not specified |
| Entinostat (MS-275) | Class I selective | Neutrophil Progenitors | ~150 | ~100 |
Note: The data presented is compiled from multiple studies and should be interpreted with caution, as experimental conditions may vary.[6][7][8]
Studies have shown that while different HDAC inhibitors can induce similar biological effects like cell cycle arrest and apoptosis, the underlying changes in gene expression can be distinct. For instance, a comparison of the hydroxamate-containing inhibitors (SAHA and Trichostatin A) with the benzamide inhibitor MS-275 revealed that MS-275 produced a significantly different gene expression profile.[9] This highlights the importance of considering the chemical structure and class selectivity of an HDAC inhibitor when predicting its biological activity.
Experimental Protocols
A robust and reproducible experimental design is crucial for the comparative analysis of gene expression. The following is a generalized protocol for a typical RNA sequencing (RNA-Seq) experiment to compare the effects of different HDAC inhibitors.
Protocol: Comparative RNA-Seq Analysis of HDAC Inhibitor-Treated Cells
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., T24 bladder carcinoma or MDA breast carcinoma cells) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
The following day, replace the growth medium with fresh medium containing either a vehicle control (e.g., DMSO) or the HDAC inhibitor of interest (e.g., Vorinostat, Entinostat) at a predetermined optimal concentration. It is advisable to test a range of concentrations in preliminary experiments.
-
Incubate the treated cells for a specific time period (e.g., 24 or 48 hours).
-
-
RNA Extraction:
-
After the incubation period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 1 mL of a suitable lysis reagent (e.g., TRIzol).
-
Collect the cell lysate and proceed with RNA extraction according to the manufacturer's protocol. This typically involves phase separation, RNA precipitation, washing, and solubilization.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-purity RNA with intact ribosomal RNA peaks.
-
-
Library Preparation and RNA Sequencing:
-
Prepare RNA-Seq libraries from the high-quality RNA samples. This process generally includes mRNA purification (for poly-A selection) or ribosomal RNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Quantify the final libraries and assess their quality.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads of a specified length.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the HDAC inhibitor-treated groups and the vehicle control group. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds for significance.
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by the HDAC inhibitor treatment.
-
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a comparative gene expression analysis of cells treated with HDAC inhibitors.
Caption: A generalized workflow for studying HDAC inhibitor-induced gene expression changes.
Key Signaling Pathways Affected by HDAC Inhibitors
HDAC inhibitors exert their therapeutic effects by modulating a multitude of signaling pathways that are often dysregulated in cancer. The diagram below depicts a simplified overview of some of the key pathways influenced by HDAC inhibition.
Caption: Key signaling pathways affected by HDAC inhibitor treatment.
Conclusion
The comparative analysis of gene expression changes induced by different HDAC inhibitors reveals both common and unique transcriptional responses. Pan-HDAC inhibitors and class-selective inhibitors can modulate distinct sets of genes, which may translate to different therapeutic effects and toxicity profiles.[1] A thorough understanding of these differential effects, obtained through systematic and well-controlled gene expression studies, is essential for the rational design of novel therapeutic strategies and the optimization of existing treatments involving this important class of epigenetic modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validating the Specificity of OAC2 for OCT4 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise activation of specific transcription factors is a key goal in cellular reprogramming, regenerative medicine, and cancer therapy. OAC2 (OCT4-Activating Compound 2) has been identified as a small molecule that can activate the expression of the pluripotency-associated transcription factor OCT4. This guide provides a comparative analysis of this compound, its known alternatives, and the experimental methodologies required to validate its specificity for OCT4 activation.
This compound and its Role in OCT4 Activation
This compound is a structural analog of OAC1, a compound discovered through high-throughput screening for molecules that activate the OCT4 promoter.[1][2][3][4] Both OAC1 and this compound have been shown to activate OCT4 and NANOG promoter-driven luciferase reporters and to enhance the efficiency of induced pluripotent stem cell (iPSC) generation when used in combination with the Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).[1][5] The proposed mechanism of action involves the upregulation of the endogenous Oct4-Nanog-Sox2 triad and the DNA demethylation-associated gene Tet1.[2][3][4][5] Notably, the activity of OAC1 (and by extension, this compound) appears to be independent of the p53-p21 pathway and the Wnt/β-catenin signaling pathway.[2][3][4][5]
Comparative Analysis of OCT4 Activators
While this compound has demonstrated efficacy in activating the OCT4 promoter, a comprehensive understanding of its specificity requires comparison with other known OCT4-activating small molecules.
| Compound Class | Representative Compound(s) | Reported Mechanism of Action | Reference(s) |
| Pyrrolo[2,3-b]pyridine derivatives | OAC1, this compound | Activates OCT4 and NANOG promoters; upregulates the OCT4-Nanog-Sox2 triad and Tet1. | [1][5] |
| G9a Histone Methyltransferase Inhibitor | BIX-01294 | Can replace OCT4 in some reprogramming protocols. | [6] |
| ALK5 Inhibitor | RepSox (E-616452) | Can replace SOX2 in reprogramming by activating NANOG. | [7] |
| Various | VC6T (VPA, CHIR99021, E-616452, Tranylcypromine) | Combination of small molecules that can replace KLF4, SOX2, and c-MYC when used with OCT4. | [8] |
Validating Specificity: The Challenge of Off-Target Effects
A critical aspect of validating any small molecule activator is to determine its specificity. Off-target effects, where a compound interacts with unintended cellular targets, can lead to misleading experimental results and potential toxicity.[9][10][11] Comprehensive off-target profiling is therefore essential.
Unfortunately, specific off-target screening data for this compound, such as kinase profiling or broad cellular screening against a panel of receptors and enzymes, is not publicly available.
To rigorously assess the specificity of a compound like this compound, a multi-pronged approach is necessary:
-
Target Engagement: Confirming direct interaction with the intended target or pathway.
-
Selectivity Profiling: Screening against a broad panel of other potential targets (e.g., kinases, GPCRs, ion channels).
-
Transcriptomic and Proteomic Analyses: Assessing the global changes in gene and protein expression following treatment to identify unexpected pathway perturbations.
Experimental Protocols for Specificity Validation
Below are detailed methodologies for key experiments to validate the specificity of an OCT4 activator like this compound.
Luciferase Reporter Assay for OCT4 Promoter Activation
This assay quantitatively measures the ability of a compound to activate the OCT4 promoter.
Signaling Pathway Diagram
Caption: this compound activation of the OCT4 promoter leading to luciferase expression.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a somatic cell line like fibroblasts) in appropriate media.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing the human OCT4 promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency). Use a standard transfection reagent following the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of this compound and alternative OCT4 activators in the appropriate cell culture medium.
-
Treat the cells with the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 value for each compound.[12]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor, providing insights into the direct and indirect targets of an activating compound.
Experimental Workflow Diagram
Caption: Workflow for ChIP-seq to identify OCT4 binding sites after this compound treatment.
Methodology:
-
Cell Treatment and Crosslinking:
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.[14]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to OCT4. Include an IgG control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
DNA Purification and Sequencing:
-
Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K, and then purify the DNA.
-
Prepare a DNA library for high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of the genome enriched for OCT4 binding.
-
Compare the OCT4 binding profiles between this compound-treated and control cells to identify changes in binding patterns.
-
RNA-Sequencing (RNA-seq) for Global Gene Expression Analysis
RNA-seq provides a comprehensive view of the transcriptome, allowing for the identification of on-target and potential off-target gene expression changes induced by a compound.
Data Analysis Workflow Diagram
Caption: RNA-seq data analysis workflow to assess gene expression changes upon this compound treatment.
Methodology:
-
Sample Preparation:
-
Culture cells and treat with this compound, a known non-specific compound, and a vehicle control in biological replicates.
-
Harvest the cells and isolate total RNA using a standard kit.
-
-
Library Preparation and Sequencing:
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls.[15]
-
Use pathway and gene ontology analysis to interpret the biological functions of the differentially expressed genes.
-
Specifically look for the activation of pathways unrelated to OCT4 function to identify potential off-target effects.[16][17][18]
-
Conclusion
This compound is a promising small molecule for the activation of OCT4. However, a thorough validation of its specificity is crucial for its reliable use in research and potential therapeutic applications. The experimental approaches outlined in this guide, including luciferase reporter assays, ChIP-seq, and RNA-seq, provide a robust framework for characterizing the on-target and off-target effects of this compound and comparing its performance to other OCT4-activating compounds. The lack of publicly available off-target data for this compound highlights a critical gap that needs to be addressed to fully understand its utility and potential liabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Epigenetic Modulators in Pure Chemical Cell Fate Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 12. Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 14. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. genscript.com [genscript.com]
- 17. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 18. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
OAC2's Efficacy in Enhancing Viral Transduction-Mediated OCT4 Activation for Cellular Reprogramming
An Objective Comparison Guide for Researchers
The induction of pluripotency in somatic cells, a cornerstone of regenerative medicine and disease modeling, is critically dependent on the expression of the transcription factor OCT4. Viral vectors are a common and efficient method for delivering reprogramming factors, including OCT4, into target cells. This guide provides a comprehensive analysis of OAC2 (Oct4-Activating Compound 2), a small molecule identified for its ability to enhance the efficiency of cellular reprogramming. We will objectively compare its performance based on available experimental data, detail the underlying experimental protocols, and visualize the associated molecular pathways and workflows.
Performance of this compound in Enhancing Reprogramming Efficiency
This compound has been shown to significantly improve the efficiency and accelerate the timeline of induced pluripotent stem cell (iPSC) generation when used in conjunction with the four canonical reprogramming factors (Oct4, Sox2, Klf4, and c-Myc, collectively known as 4F or OSKM) delivered via retroviral transduction. The primary comparison available is against a control group receiving the 4F cocktail with a vehicle (DMSO).
Table 1: Quantitative Comparison of Reprogramming Efficiency with this compound
| Treatment Group | Reprogramming Efficiency (Day 8) | Fold Increase in GFP+ Colonies (Day 5) | Notes |
| 4F + Vehicle (Control) | 0.68% | 1x (baseline) | Reprogramming of mouse embryonic fibroblasts (MEFs) using retroviruses expressing the four reprogramming factors.[1] |
| 4F + this compound (1 µM) | ~2.75% | >3x | This compound treatment started on day 1 after viral transduction and lasted for 7 days.[1] |
| 4F + OAC1 (1 µM) | 2.75% | >3x | OAC1 is a structural analog of this compound and showed similar performance.[1] |
| 4F + OAC3 (1 µM) | Similar to OAC1/OAC2 | >3x | OAC3 is a structural analog of this compound and showed similar performance.[1] |
Data sourced from studies on OG2 mouse embryonic fibroblasts (MEFs), which express GFP under the control of the Oct4 promoter.[1]
The data clearly indicates that this compound, along with its structural analogs OAC1 and OAC3, provides a substantial enhancement to the reprogramming process, achieving an approximate fourfold increase in efficiency compared to the standard 4F method alone.[1] Furthermore, the appearance of iPSC colonies was accelerated by 3 to 4 days.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of this compound's performance.
1. Mouse Embryonic Fibroblast (MEF) Culture and Viral Transduction
-
Cell Culture: OG2 MEFs, derived from transgenic mice expressing an Oct4 promoter-driven GFP reporter, were cultured in standard MEF medium.[1]
-
Viral Vector Production: The reprogramming factors Oct4, Sox2, Klf4, and c-Myc were delivered using retroviral vectors.[1]
-
Transduction: MEFs were seeded and transduced with the retroviruses carrying the four reprogramming factors. The same viral stocks were used for all treatment groups to ensure consistency.[1]
2. iPSC Generation and this compound Treatment
-
Post-Transduction Seeding: Two days after viral transduction, the cells were transferred to iSF1 media. This day was designated as day 0 of the reprogramming process.[1]
-
Compound Treatment: Treatment with 1 µM of this compound (or vehicle control) was initiated on day 1 and continued for 7 days.[1]
-
Colony Counting and Efficiency Calculation: The number of Oct4-GFP positive colonies was monitored and counted on subsequent days (e.g., day 5 and day 8) to determine the reprogramming efficiency.[1]
3. Molecular Analysis of iPSCs
-
RT-PCR Analysis: To confirm the activation of endogenous pluripotency genes, RNA was extracted from the generated iPSC colonies and subjected to reverse transcription-polymerase chain reaction (RT-PCR) for Oct4, Nanog, and Sox2.[1]
-
Bisulfite Sequencing: To assess the epigenetic status of the endogenous Oct4 and Nanog promoters, bisulfite sequencing was performed. This analysis revealed that the promoters in iPSCs generated with this compound were largely demethylated, a hallmark of pluripotency.[1]
Signaling Pathways and Experimental Workflow
Mechanism of Action
This compound enhances reprogramming efficiency by activating the endogenous expression of the core pluripotency transcription factors Oct4, Sox2, and Nanog. These factors are known to participate in a positive regulatory loop.[1] The mechanism is independent of the Wnt/β-catenin signaling pathway.[1][2]
Figure 1. Proposed signaling pathway for this compound-enhanced pluripotency.
Experimental Workflow
The workflow for testing the effect of this compound on iPSC generation involves viral transduction of MEFs followed by treatment with the compound and subsequent analysis of reprogramming efficiency.
Figure 2. Experimental workflow for this compound-enhanced iPSC generation.
References
A Comparative Guide to Assessing Pluripotency of iPSCs Generated with OAC2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of induced pluripotent stem cells (iPSCs) generated using the small molecule OAC2 in combination with the Yamanaka factors (OSKM) against alternative reprogramming methods. It includes detailed experimental protocols for assessing pluripotency, quantitative data for comparison, and visualizations of key biological processes and workflows.
Introduction to iPSC Generation and the Role of this compound
The generation of iPSCs by reprogramming somatic cells has revolutionized the fields of regenerative medicine and disease modeling. The foundational method, developed by Shinya Yamanaka, utilizes four transcription factors: Oct4, Sox2, Klf4, and c-Myc (OSKM). However, this process is often inefficient and slow. To address these limitations, various small molecules have been identified to enhance the speed and efficiency of reprogramming.
This compound is an Oct4-activating compound that, along with its analogs, has been shown to significantly improve iPSC generation. When used in conjunction with the four Yamanaka factors, this compound can increase reprogramming efficiency fourfold, achieving rates as high as 2.75%, and accelerates the emergence of iPSC colonies by 3 to 4 days. This compound activates the Oct4 gene promoter, a critical regulator for inducing and maintaining pluripotency.
Comparative Analysis of iPSC Generation Methods
The selection of an iPSC generation method is critical and can influence reprogramming efficiency, kinetics, and the characteristics of the resulting iPSC lines. While the standard OSKM method is foundational, several alternatives have been developed to improve upon it.
| Method | Key Features | Reported Efficiency | Advantages | Disadvantages |
| OSKM (Yamanaka Factors) | Standard retroviral or lentiviral transduction of Oct4, Sox2, Klf4, and c-Myc. | ~0.01% - 0.1% | Well-established and widely used. | Low efficiency, slow kinetics, potential for genomic integration and tumorigenesis due to viral vectors and c-Myc. |
| OSKM + this compound | Co-administration of this compound with the four Yamanaka factors. | Up to 2.75% | Increased efficiency, accelerated colony formation. | Requires optimization of small molecule concentration and timing. |
| OSKM + Other Small Molecules (e.g., GSK-3β inhibitors) | Use of small molecules like CHIR99021 in combination with OSKM. | Can significantly increase efficiency (e.g., CHIR99021 can increase efficiency from 0.03–0.08 % to 0.2–0.4 %). | Can replace certain transcription factors, enhancing safety. | Effects can be cell-type dependent. |
| Non-Integrating Viral Vectors (e.g., Sendai Virus) | Delivery of reprogramming factors using RNA viruses that do not integrate into the host genome. | Generally higher than integrating viral methods. | Reduced risk of insertional mutagenesis. | Can be more technically challenging to produce and use. |
| Episomal Vectors | Non-integrating plasmids for transient expression of reprogramming factors. | Variable, can be enhanced with small molecules. | Transgene-free iPSCs can be obtained. | Lower efficiency compared to viral methods. |
Assessing the Pluripotency of Generated iPSCs
Confirming the pluripotent state of newly generated iPSC lines is a critical step to ensure their quality and utility for downstream applications. A combination of assays is recommended to thoroughly characterize pluripotency.
Molecular Markers of Pluripotency
The expression of a specific set of genes and proteins is a hallmark of pluripotent stem cells. These markers are essential for maintaining the undifferentiated state.
-
Core Transcription Factors: OCT4, SOX2, and NANOG are key regulators of the pluripotency network.
-
Cell Surface Markers: SSEA-4 and TRA-1-60 are glycolipids and glycoproteins, respectively, that are highly expressed on the surface of undifferentiated human iPSCs.
Quantitative Analysis of Pluripotency Marker Expression
| Analysis Method | Markers Quantified | iPSCs (Expected Outcome) | Somatic Cells (Control) |
| Immunocytochemistry (ICC) | OCT4, SOX2, NANOG, SSEA-4, TRA-1-60 | Strong, uniform positive staining in colonies. | Negative or very low staining. |
| Quantitative RT-PCR (qPCR) | OCT4, SOX2, NANOG | High relative gene expression. | Very low to undetectable expression. |
| Flow Cytometry | SSEA-4, TRA-1-60 | High percentage of positive cells (>90%). | Low percentage of positive cells (<5%). |
In Vitro Differentiation Potential: Embryoid Body (EB) Formation
Embryoid bodies are three-dimensional aggregates of iPSCs that, when cultured in suspension, spontaneously differentiate into cell types representative of the three primary germ layers: ectoderm, mesoderm, and endoderm.
| Germ Layer | Representative Differentiated Cell Types | Markers for Verification |
| Ectoderm | Neurons, Glial cells | β-III tubulin, GFAP |
| Mesoderm | Cardiomyocytes, Smooth muscle cells | α-SMA, Desmin |
| Endoderm | Hepatocyte-like cells, Pancreatic-like cells | AFP, SOX17 |
In Vivo Differentiation Potential: Teratoma Formation Assay
The teratoma formation assay is considered the gold standard for assessing pluripotency. It involves injecting iPSCs into an immunodeficient animal model (e.g., SCID mice) and observing the formation of a teratoma, a benign tumor composed of tissues from all three germ layers.
Experimental Protocols
Protocol 1: iPSC Generation using this compound and Yamanaka Factors (OSKM)
This protocol outlines a representative method for generating human iPSCs from fibroblasts using lentiviral delivery of OSKM and supplementation with this compound.
Materials:
-
Human dermal fibroblasts
-
Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral vectors encoding human OCT4, SOX2, KLF4, and c-MYC
-
Polybrene
-
This compound (stock solution in DMSO)
-
iPSC culture medium (e.g., mTeSR™1 or E8™ medium)
-
Matrigel-coated culture plates
Procedure:
-
Cell Seeding: Plate human fibroblasts in a 6-well plate at a density of 5 x 10^4 cells per well in fibroblast culture medium. Culture overnight.
-
Lentiviral Transduction: The following day, replace the medium with fresh fibroblast medium containing Polybrene (final concentration 4-8 µg/mL). Add the four lentiviruses (OCT4, SOX2, KLF4, c-MYC) at a multiplicity of infection (MOI) of 5-10 for each virus. Incubate for 24 hours.
-
Medium Change: After 24 hours, remove the virus-containing medium and replace it with fresh fibroblast medium.
-
Induction of Reprogramming with this compound: On day 3 post-transduction, replace the fibroblast medium with iPSC culture medium supplemented with this compound. A typical starting concentration for this compound is 1-5 µM.
-
Culture and Monitoring: Maintain the cells in iPSC culture medium with this compound, changing the medium daily. Monitor the cells for morphological changes indicative of reprogramming, such as the formation of compact, well-defined colonies.
-
Colony Emergence: iPSC colonies are expected to appear between days 10-21.
-
Colony Isolation and Expansion: Once colonies are large enough, manually pick them and transfer them to fresh Matrigel-coated plates for expansion in iPSC culture medium without this compound.
Protocol 2: Immunocytochemistry for Pluripotency Markers
Materials:
-
iPSC colonies cultured on Matrigel-coated plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-OCT4, anti-SOX2, anti-NANOG, anti-SSEA-4, anti-TRA-1-60)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular markers like OCT4, SOX2, NANOG): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting and Imaging: Wash once with PBS and mount the coverslips on microscope slides using mounting medium. Image the cells using a fluorescence microscope.
Protocol 3: Embryoid Body (EB) Formation for In Vitro Differentiation
Materials:
-
Confluent culture of iPSCs
-
Cell dissociation reagent (e.g., dispase or collagenase IV)
-
EB formation medium (e.g., DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% L-glutamine, 0.1 mM β-mercaptoethanol)
-
Low-attachment culture plates
Procedure:
-
iPSC Detachment: Treat the iPSC culture with a cell dissociation reagent to detach the colonies.
-
Colony Break-up: Gently pipette the detached colonies up and down to break them into smaller aggregates.
-
Suspension Culture: Transfer the cell aggregates to a low-attachment plate in EB formation medium.
-
EB Formation: Culture the aggregates in suspension for 7-10 days. The aggregates will form spherical EBs. Change the medium every 2-3 days by allowing the EBs to settle, removing the old medium, and adding fresh medium.
-
EB Plating and Differentiation: After 7-10 days in suspension, transfer the EBs to gelatin-coated plates and culture in differentiation medium (e.g., DMEM with 10% FBS) for another 7-14 days to allow for the outgrowth and differentiation of various cell types.
-
Analysis: Analyze the differentiated cells for markers of the three germ layers using immunocytochemistry or qPCR.
Protocol 4: Teratoma Formation Assay for In Vivo Pluripotency
Materials:
-
Confluent culture of iPSCs (approximately 1-2 x 10^6 cells per injection)
-
Cell dissociation reagent (e.g., TrypLE)
-
iPSC culture medium
-
Matrigel
-
Immunodeficient mice (e.g., SCID or NSG)
-
Surgical tools for injection
Procedure:
-
Cell Preparation: Harvest the iPSCs as single cells using a cell dissociation reagent. Resuspend the cells in a mixture of iPSC culture medium and Matrigel (1:1 ratio) on ice.
-
Injection: Inject approximately 1-2 x 10^6 cells subcutaneously or into the testis capsule of an anesthetized immunodeficient mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation at the injection site for 8-12 weeks.
-
Teratoma Excision and Analysis: Once a palpable tumor has formed, euthanize the mouse and surgically excise the teratoma.
-
Histological Analysis: Fix the teratoma in 10% formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to identify tissues derived from the three germ layers.
Visualizations
Caption: Core signaling pathways maintaining iPSC pluripotency.
Caption: General workflow for iPSC generation and assessment.
Caption: Logical flow for the confirmation of iPSC pluripotency.
A Comparative Study of OAC2 and Other Reprogramming Enhancers in Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. The process of reprogramming somatic cells into iPSCs, however, is often inefficient and slow. To overcome these limitations, various reprogramming enhancers, including small molecules, have been identified. This guide provides a comparative analysis of OAC2, an Oct4-activating compound, and other prominent reprogramming enhancers, supported by experimental data and detailed methodologies.
This compound: An Activator of the Core Pluripotency Network
This compound is a small molecule that has been identified as an enhancer of cellular reprogramming. It is a structural analog of OAC1 (Oct4-activating compound 1) and functions by activating the expression of the master pluripotency transcription factor, Oct4.[1][2] Experimental evidence indicates that this compound, along with its analogs, can significantly increase the efficiency of iPSC generation and accelerate the timeline of reprogramming.[2]
Comparative Performance of Reprogramming Enhancers
The efficiency of iPSC generation is a critical parameter for evaluating the performance of reprogramming enhancers. The following table summarizes the reported reprogramming efficiencies of this compound and other commonly used small-molecule enhancers. It is important to note that these efficiencies are reported from different studies, which may employ varied experimental conditions, cell types, and reprogramming factor combinations. Therefore, a direct comparison should be made with caution.
| Reprogramming Enhancer | Mechanism of Action | Reported Reprogramming Efficiency | Cell Type | Reprogramming Factors | Reference |
| This compound | Oct4 and Nanog promoter activation | Up to 2.75% (four-fold increase) | Mouse Embryonic Fibroblasts (MEFs) | Oct4, Sox2, Klf4, c-Myc (OSKM) | [2] |
| CHIR99021 | GSK-3β inhibitor (Wnt signaling activation) | ~0.2-0.4% increase | Mouse Fibroblasts | OSKM | [3] |
| RepSox (E-616452) | TGF-β receptor inhibitor | Can replace Sox2 | Mouse and Human Fibroblasts | Oct4, Klf4, c-Myc (OKM) | [4] |
| Valproic Acid (VPA) | Histone Deacetylase (HDAC) inhibitor | Up to 12% | Human Fibroblasts | OSKM | [5] |
| Ascorbic Acid (Vitamin C) | Enhances epigenetic remodeling | Synergizes with CHIR99021 to ~56% | Mouse Embryonic Fibroblasts (MEFs) | OSKM | [6] |
| 9-Compound Cocktail (including this compound) | Multiple targets | ~6.6% (cardiomyocyte conversion) | Human Fibroblasts | N/A (direct conversion) |
Experimental Protocols
A detailed and standardized protocol is crucial for reproducible and comparable results in cellular reprogramming experiments. Below is a generalized protocol for the generation of iPSCs from fibroblasts using viral transduction of reprogramming factors, with the inclusion of a small molecule enhancer like this compound.
Protocol: Generation of Mouse iPSCs from MEFs with this compound
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Retroviral vectors encoding Oct4, Sox2, Klf4, and c-Myc
-
DMEM (high glucose) supplemented with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin, and 0.1 mM β-mercaptoethanol
-
ESC medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin, 0.1 mM β-mercaptoethanol, and 1000 U/mL leukemia inhibitory factor (LIF)
-
This compound (dissolved in DMSO)
-
Mitomycin-C treated MEF feeder cells
-
Gelatin-coated tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
MEF Isolation and Culture: Isolate MEFs from E13.5 mouse embryos and culture them in DMEM on gelatin-coated plates.
-
Viral Transduction: On day 0, seed MEFs at a density of 2 x 10^5 cells per 60-mm dish. On day 1, infect the MEFs with retroviruses carrying the four reprogramming factors (OSKM).
-
Small Molecule Treatment: On day 2, replace the medium with fresh DMEM. From day 3 onwards, replace the medium every other day with ESC medium. Add this compound to the ESC medium at a final concentration of 1 µM.[1]
-
Plating on Feeder Cells: On day 6, trypsinize the cells and plate them onto mitomycin-C treated MEF feeder layers in ESC medium containing this compound.
-
iPSC Colony Formation and Picking: Continue to culture the cells, changing the ESC medium with this compound every other day. iPSC colonies should start to appear around day 10-14. Once the colonies are large enough, they can be manually picked and expanded on new feeder layers for further characterization.
Methodology for Measuring Reprogramming Efficiency
Reprogramming efficiency is typically calculated as the percentage of starting cells that successfully form iPSC colonies. A common method involves staining for pluripotency markers.
-
Alkaline Phosphatase (AP) Staining: AP is a marker for pluripotent stem cells. At the end of the reprogramming experiment (e.g., day 14-21), fix the cells and perform AP staining according to the manufacturer's protocol. Count the number of AP-positive colonies.
-
Immunocytochemistry for Pluripotency Markers: Stain the cells for key pluripotency markers such as Nanog or SSEA1. Count the number of positively stained colonies.
-
Calculation: Reprogramming efficiency (%) = (Number of positive colonies / Number of initial cells plated) x 100.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by reprogramming enhancers is crucial for optimizing protocols and discovering novel therapeutic applications.
This compound and the Core Pluripotency Network
This compound enhances reprogramming by directly activating the promoters of Oct4 and Nanog, two of the core transcription factors that establish and maintain pluripotency.[2][7] This leads to an upregulation of the entire Oct4-Sox2-Nanog transcriptional triad.[2] Furthermore, OAC1 (a close analog of this compound) has been shown to increase the expression of Tet1, an enzyme involved in DNA demethylation, suggesting a role in epigenetic remodeling during reprogramming.[7] Notably, the enhancing effect of OAC1 is independent of the p53-p21 pathway and the Wnt-β-catenin signaling pathway, indicating a distinct mechanism of action compared to some other enhancers.[7]
Caption: this compound activates the core pluripotency network to enhance reprogramming.
Experimental Workflow for Comparative Analysis
To conduct a rigorous comparative study of different reprogramming enhancers, a well-controlled experimental workflow is essential.
Caption: Workflow for comparing reprogramming enhancer performance.
Conclusion
This compound represents a promising small molecule for enhancing the efficiency and kinetics of cellular reprogramming. Its mechanism of action, centered on the activation of the core pluripotency network, offers a distinct approach compared to other enhancers that target different signaling pathways. While direct comparative data under standardized conditions is still needed, the available evidence suggests that this compound is a valuable tool for researchers in the field of regenerative medicine. Further studies directly comparing this compound with other leading enhancers will be crucial for establishing optimized and efficient protocols for iPSC generation for both research and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules facilitate rapid and synchronous iPSC generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
Confirming Cardiomyocyte Phenotype Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for inducing a cardiomyocyte phenotype from pluripotent stem cells (PSCs). While the initial focus was on the small molecule OAC2, a comprehensive search of available scientific literature and public databases did not yield specific quantitative data or detailed protocols on its sole use for cardiomyocyte differentiation. However, this compound has been mentioned as a component within a chemical cocktail for this purpose.
In contrast, a wealth of data supports the robust and efficient induction of cardiomyocytes through the temporal modulation of the Wnt signaling pathway. This guide will therefore focus on providing a detailed comparison of this well-established method, offering a benchmark for evaluating novel compounds like this compound.
Comparison of Cardiomyocyte Induction Methods
Due to the limited availability of specific data on this compound, this section will focus on the widely adopted and highly efficient method of Wnt signaling modulation for cardiomyocyte differentiation. This approach typically involves an initial activation of the Wnt pathway to induce mesoderm, followed by its inhibition to specify cardiac progenitors.
Table 1: Comparison of Small Molecule-Based Cardiomyocyte Differentiation Strategies
| Feature | Wnt Modulation (e.g., CHIR99021 + IWP2/IWR-1) | This compound |
| Mechanism of Action | Temporal modulation of the canonical Wnt signaling pathway. | Not clearly defined in publicly available literature. |
| Purity of Cardiomyocytes | High, often achieving >80-95% cTnT-positive cells.[1][2] | Data not publicly available. |
| Yield of Cardiomyocytes | High, with reports of up to 100 cardiomyocytes per input PSC.[1] | Data not publicly available. |
| Reproducibility | High, demonstrated across multiple human PSC lines.[2] | Data not publicly available. |
| Protocol Availability | Widely published and well-documented.[2][3][4] | Not readily available for this compound as a standalone agent. |
Experimental Protocols
This section details the key experimental protocols for inducing and confirming the cardiomyocyte phenotype using the Wnt modulation approach.
Cardiomyocyte Differentiation via Wnt Signaling Modulation
This protocol is adapted from established methods utilizing a GSK3 inhibitor (CHIR99021) to activate Wnt signaling, followed by a Porcupine inhibitor (IWP2 or IWR-1) to inhibit it.[2][3]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or E8™ medium
-
Matrigel®
-
DMEM/F-12
-
RPMI 1640
-
B-27™ Supplement (with and without insulin)
-
CHIR99021
-
IWP2 or IWR-1
-
Accutase® or TrypLE™
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 or E8™ medium. Passage cells when they reach 70-80% confluency.
-
Seeding for Differentiation (Day -2): Seed hPSCs onto Matrigel-coated plates at a density that will achieve 70-85% confluency on Day 0.
-
Initiation of Differentiation (Day 0): Replace the maintenance medium with RPMI 1640 supplemented with B-27™ minus insulin and CHIR99021 (optimized concentration, typically 6-12 µM).
-
Cardiac Mesoderm Induction (Day 2): After 48 hours, replace the medium with RPMI 1640/B-27™ minus insulin containing IWP2 (typically 5 µM) or IWR-1.
-
Cardiac Progenitor Specification (Day 4): Replace the medium with RPMI 1640/B-27™ minus insulin.
-
Cardiomyocyte Maturation (Day 6 onwards): Change the medium every 2-3 days with RPMI 1640 supplemented with B-27™ (with insulin). Spontaneous contractions are typically observed between Day 8 and Day 12.
Immunofluorescence Staining for Cardiomyocyte Markers
This protocol is for the visualization and confirmation of cardiomyocyte-specific protein expression.
Materials:
-
Differentiated cardiomyocytes on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibodies (e.g., anti-cardiac Troponin T [cTnT], anti-α-actinin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash with PBS and then permeabilize and block non-specific binding with permeabilization/blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash with PBS and mount coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Visualization of Key Processes
The following diagrams illustrate the Wnt signaling pathway central to cardiomyocyte differentiation and a typical experimental workflow.
Caption: Wnt signaling pathway in cardiomyocyte differentiation.
Caption: Experimental workflow for cardiomyocyte differentiation.
References
- 1. Chemically Defined and Small Molecule-Based Generation of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple protocol to produce mature human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of OAC2 for Laboratory Professionals
An imperative for researchers, scientists, and drug development professionals is the safe and compliant disposal of chemical waste. This guide provides detailed procedures for the proper disposal of OAC2, scientifically known as N-(1H-indol-5-yl)benzamide (CAS No. 6019-39-2). Adherence to these protocols is crucial for mitigating risks and ensuring adherence to regulatory standards, thereby fostering a culture of safety and environmental responsibility within the laboratory.
This compound is an Oct4-activating compound utilized in stem cell research to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs). Due to its biological activity and the fact that its toxicological properties have not been fully investigated, it must be handled and disposed of with care.
Immediate Safety and Handling
Before commencing any disposal procedures, it is paramount to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, including its waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A lab coat or other protective clothing. | To protect against accidental spills. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if dust may be generated or if ventilation is inadequate. | To prevent inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound waste is through a licensed chemical waste management service. The following steps provide a comprehensive guide for its collection and preparation for disposal.
Step 1: Segregation of Waste
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from general laboratory waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
Step 2: Waste Collection and Containerization
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
For liquid waste containing this compound, use a leak-proof, shatter-resistant container with a secure screw-top cap.
-
Ensure the container is appropriate for the type of waste (solid or liquid) and is in good condition.
Step 3: Labeling of Waste Containers
-
Properly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: N-(1H-indol-5-yl)benzamide
-
The CAS Number: 6019-39-2
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Caution: Toxicological properties not fully investigated").
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
Step 5: Arrangement for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with a complete and accurate description of the waste.
Step 6: Spill Management
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid raising dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Experimental Workflow for Safe Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of a research chemical like this compound.
Caption: A flowchart outlining the key steps for the proper and safe disposal of this compound waste in a laboratory setting.
Quantitative Data Summary
| Parameter | Data |
| Chemical Name | N-(1H-indol-5-yl)benzamide |
| CAS Number | 6019-39-2 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| Physical Appearance | Solid |
| Solubility | Soluble in DMSO and Ethanol.[1] Insoluble in water. |
| Storage Temperature | -20°C[1] |
Disclaimer: The information provided in this document is intended as a guide for the proper disposal of this compound. It is not a substitute for a thorough understanding of and compliance with all applicable federal, state, and local regulations, as well as your institution's specific safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management. The toxicological properties of this compound have not been fully investigated, and it should be handled by trained professionals with appropriate caution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
